2,3-Difluoro-4-formylphenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2,3-difluoro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNNBOWURANFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393239 | |
| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-84-8 | |
| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluoro-4-formylphenylboronic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-formylphenylboronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry and materials science. Its unique trifunctional nature, featuring a phenylboronic acid moiety, a formyl group, and two fluorine atoms, makes it a highly versatile reagent for the synthesis of complex molecular architectures. The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, while the formyl and boronic acid groups provide reactive handles for diverse chemical transformations.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic route, and its application in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, data tables, and pathway visualizations are included to support researchers in its effective utilization.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety information for this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₇H₅BF₂O₃ | [1] |
| Molecular Weight | 185.92 g/mol | [1] |
| CAS Number | 480424-84-8 | [1] |
| Appearance | Solid | |
| Melting Point | >300 °C | |
| Solubility | Soluble in most polar organic solvents | |
| InChI | InChI=1S/C7H5BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | [1] |
| SMILES | O=Cc1ccc(B(O)O)c(F)c1F |
Safety Information:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis of this compound
Proposed Synthetic Pathway
References
An In-Depth Technical Guide to 2,3-Difluoro-4-formylphenylboronic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-4-formylphenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, a reactive aldehyde group, and a difluorinated phenyl ring, makes it a valuable building block for the construction of complex molecular architectures. The fluorine substituents can enhance metabolic stability and bioavailability of derivative compounds, while the formyl and boronic acid groups provide orthogonal handles for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the structure, properties, and key applications of this compound, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
This compound is an organoboron compound with the chemical formula C₇H₅BF₂O₃.[1] The molecule consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, a formyl (aldehyde) group at position 4, and a boronic acid group [-B(OH)₂] at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2,3-Difluoro-4-formylphenyl)boronic acid | [1] |
| CAS Number | 480424-84-8 | [1] |
| Molecular Formula | C₇H₅BF₂O₃ | [1] |
| Molecular Weight | 185.92 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | >300 °C | |
| InChI | InChI=1S/C7H5BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | [1] |
| SMILES | O=Cc1ccc(B(O)O)c(F)c1F |
Crystal Structure:
The crystal structure of this compound reveals that the formyl group is coplanar with the benzene ring, while the boronic acid group is twisted with respect to the ring. The molecules form infinite chains through intermolecular O-H···O hydrogen bonds. These chains are further connected by strong O-H···O hydrogen bonds, creating a folded layer structure.
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in public databases, theoretical and experimental data for similar compounds provide expected spectral characteristics.
Table 2: Predicted and Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (2H) exhibiting complex splitting patterns due to H-F and H-H coupling. An aldehyde proton singlet (1H) downfield (around 10 ppm). Two singlets for the hydroxyl protons of the boronic acid group (2H). |
| ¹³C NMR | Signals corresponding to the aromatic carbons, with splitting patterns influenced by C-F coupling. A downfield signal for the aldehyde carbonyl carbon. A signal for the carbon attached to the boron atom. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent protons. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (boronic acid), C=O stretching (aldehyde), C-F stretching, and B-O stretching. |
A study on the closely related 3-fluoro-4-formylphenylboronic acid reported FT-IR and FT-Raman spectra, which can serve as a reference for interpreting the spectra of the 2,3-difluoro analog.[2]
Experimental Protocols
Experimental Protocol: General Synthesis of a Formylphenylboronic Acid (Illustrative)
-
Step 1: Protection of the Aldehyde. The starting halobenzaldehyde is reacted with an alcohol (e.g., ethylene glycol) in the presence of an acid catalyst to form an acetal, protecting the aldehyde functionality.
-
Step 2: Grignard or Organolithium Formation. The protected halobenzaldehyde is then reacted with magnesium turnings (for Grignard formation) or an organolithium reagent (e.g., n-butyllithium) at low temperatures to form the corresponding organometallic reagent.
-
Step 3: Borylation. The organometallic intermediate is reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature.
-
Step 4: Hydrolysis and Deprotection. The resulting boronic ester is hydrolyzed with an aqueous acid to yield the formylphenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)
The Suzuki-Miyaura reaction is a cornerstone application of this compound for the formation of C-C bonds.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, and partition it between an organic solvent and water. Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.
Applications in Drug Discovery and Development
This compound is a valuable building block in drug discovery due to the advantageous properties conferred by its functional groups.
-
Suzuki-Miyaura Coupling: The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl structures. These motifs are prevalent in many approved drugs and clinical candidates.
-
Fluorine Substitution: The presence of two fluorine atoms on the phenyl ring can significantly enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. Fluorine can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins.
-
Aldehyde Functionality: The formyl group serves as a versatile handle for further chemical modifications. It can be converted into a variety of other functional groups, such as amines (via reductive amination), alcohols (via reduction), or carboxylic acids (via oxidation), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Logical Workflow: Role in Drug Discovery
Reaction Mechanisms
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its strategic combination of a boronic acid for cross-coupling, fluorine atoms for modulating pharmacokinetic properties, and a reactive aldehyde for diversification makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The methodologies and data presented in this guide are intended to support researchers in leveraging the unique properties of this compound in their drug discovery and materials science endeavors.
References
A Comprehensive Technical Guide to 2,3-Difluoro-4-formylphenylboronic Acid (CAS 480424-84-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3-Difluoro-4-formylphenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document covers its physicochemical properties, synthesis and purification protocols, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Safety Data
This compound is a white to off-white solid organic compound.[1] Its chemical structure incorporates a phenyl ring substituted with two fluorine atoms, a formyl group, and a boronic acid moiety, making it a versatile reagent in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 480424-84-8 | [1][2] |
| Molecular Formula | C₇H₅BF₂O₃ | [1][2] |
| Molecular Weight | 185.92 g/mol | [1][2] |
| Melting Point | >300 °C (literature) | [1] |
| Appearance | Solid | [1] |
| InChI Key | LZNNBOWURANFDS-UHFFFAOYSA-N | [1][2] |
| SMILES | O=Cc1ccc(B(O)O)c(F)c1F | [1] |
Table 2: Safety Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin corrosion/irritation | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Synthesis and Purification
General Synthesis Strategy
The synthesis of functionalized phenylboronic acids typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. A common route for preparing compounds like this compound starts from a corresponding brominated and protected aldehyde precursor.
Experimental Protocol: Synthesis of a Related Phenylboronic Acid
The following protocol for the synthesis of 3,5-difluoro-4-methylphenylboronic acid can be adapted for the target molecule, starting from the appropriately substituted bromo-precursor.
Materials:
-
4-Bromo-2,6-difluorotoluene (or 1-bromo-2,3-difluoro-4-(protected-formyl)benzene)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Under a nitrogen atmosphere, dissolve the bromo-precursor (1.0 eq) in anhydrous THF in a reaction flask.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir the reaction mixture at -78 °C for 3 hours.
-
Add triisopropyl borate (1.05 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature over 12 hours.
-
Adjust the pH of the solution to 5 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Evaporate the solvent under reduced pressure.
-
Wash the residue with n-hexane at room temperature to yield the crude product.[4]
Purification
Purification of arylboronic acids can be challenging due to their tendency to form anhydrides (boroxines). Common purification methods include recrystallization and chromatography.
Purification Protocol (Recrystallization-based):
-
Suspend the crude this compound in water and cool to 10 °C.
-
Slowly add a 10% aqueous sodium hydroxide solution dropwise, maintaining the temperature below 10 °C and the pH below 10.5.
-
Stir the mixture and then filter off any precipitate.
-
Extract the aqueous phase with an organic solvent like toluene to remove non-acidic impurities.
-
Precipitate the boronic acid by adding 10% hydrochloric acid at 10 °C.
-
Filter the precipitate, wash with cold water, and dry under a stream of nitrogen at a moderate temperature (e.g., 50 °C).[5]
Reactivity and Applications
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.[6][7] The electron-withdrawing nature of the fluorine and formyl substituents can influence the reactivity of the boronic acid.
Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecular architectures.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene)
-
Degassed water
-
Ethyl acetate
-
Brine
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, and the palladium catalyst.
-
Add the degassed solvent.
-
In a separate vial, dissolve the base in degassed water and add it to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological and Medicinal Chemistry Applications
Phenylboronic acids are recognized for their potential in drug discovery.[8] The boronic acid moiety can form reversible covalent bonds with diols, a key feature in their interaction with biological targets such as carbohydrates on cell surfaces.
Potential as Enzyme Inhibitors and Antimicrobial Agents
Boronic acid derivatives have been investigated as inhibitors for various enzymes, including proteases and carbonic anhydrases.[9] The presence of a formyl group and fluorine atoms in this compound suggests potential for unique biological activities. Some formylphenylboronic acids have shown antimicrobial activity, which may be linked to their ability to form cyclic isomers (3-hydroxybenzoxaboroles) in solution.[6][10]
Role in Drug Discovery
The difluorinated phenyl motif is a common feature in many modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity. The formyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening in drug discovery programs.[6] Phenylboronic acid-based molecules are being explored for their ability to target sialic acids, which are often overexpressed on the surface of cancer cells, opening avenues for targeted cancer therapies.[11]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to pharmaceutical research. Its unique combination of functional groups offers opportunities for the development of novel bioactive molecules. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals working with this important chemical entity.
References
- 1. 2,3-二氟-4-甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H5BF2O3 | CID 3517812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Difluoro-3-formylphenylboronic acid 870718-06-2 [sigmaaldrich.com]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 6. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
Molecular weight and formula of 2,3-Difluoro-4-formylphenylboronic acid.
This document provides essential chemical data for 2,3-Difluoro-4-formylphenylboronic acid, a compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
This compound is an organoboron compound. The key quantitative data for this molecule are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₅BF₂O₃[1][2] |
| Molecular Weight | 185.92 g/mol [1][2][3] |
| Linear Formula | F₂C₆H₂(CHO)B(OH)₂[3] |
| CAS Number | 480424-84-8[1][2][3] |
Structural and Relational Data
The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.
Caption: Chemical properties of the target compound.
References
Synthesis of 2,3-Difluoro-4-formylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,3-difluoro-4-formylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles and draws from procedures reported for analogous compounds. This document offers detailed experimental protocols, a summary of expected yields, and visual diagrams to facilitate understanding and replication in a laboratory setting.
Executive Summary
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 1,2-difluorobenzene. The overall strategy involves the initial preparation of a key intermediate, 4-bromo-2,3-difluorobenzaldehyde. This intermediate subsequently undergoes protection of the aldehyde functionality, followed by a lithium-halogen exchange and borylation to introduce the boronic acid moiety. The final step involves the deprotection of the aldehyde to yield the target compound. This pathway is designed to be robust and scalable for laboratory purposes.
Proposed Synthesis Pathway
The synthesis is proposed to proceed through the following key transformations:
-
Formylation of 1,2-difluorobenzene to yield 2,3-difluorobenzaldehyde.
-
Protection of the aldehyde group of 2,3-difluorobenzaldehyde as a cyclic acetal (1,3-dioxolane).
-
Bromination of the protected 2,3-difluorobenzaldehyde to introduce a bromine atom at the 4-position.
-
Deprotection of the resulting 4-bromo-2,3-difluorobenzaldehyde acetal.
-
Protection of the aldehyde in 4-bromo-2,3-difluorobenzaldehyde.
-
Lithiation and Borylation of the protected 4-bromo-2,3-difluorobenzaldehyde.
-
Hydrolysis/Deprotection to afford the final product, this compound.
A schematic representation of this pathway is provided below:
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Formylation | 1,2-Difluorobenzene | 2,3-Difluorobenzaldehyde | 70-80 |
| 2 | Protection (Acetal Formation) | 2,3-Difluorobenzaldehyde | 2-(2,3-Difluorophenyl)-1,3-dioxolane | 90-95 |
| 3 | Bromination | 2-(2,3-Difluorophenyl)-1,3-dioxolane | 2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane | 75-85 |
| 4 | Deprotection (Acetal Hydrolysis) | 2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane | 4-Bromo-2,3-difluorobenzaldehyde | 90-95 |
| 5 | Protection (Acetal Formation) | 4-Bromo-2,3-difluorobenzaldehyde | 2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane | 90-95 |
| 6 | Lithiation-Borylation | 2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane | Intermediate boronic ester | 60-70 |
| 7 | Hydrolysis | Intermediate boronic ester | This compound | 85-95 |
Experimental Protocols
Step 1: Formylation of 1,2-Difluorobenzene to 2,3-Difluorobenzaldehyde
This procedure utilizes a Vilsmeier-Haack reaction to introduce a formyl group onto the aromatic ring.
-
Reagents and Materials:
-
1,2-Difluorobenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Sodium acetate solution (saturated)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of N,N-dimethylformamide (1.2 eq.) in dichloromethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.1 eq.).
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add 1,2-difluorobenzene (1.0 eq.) dropwise.
-
The reaction mixture is then heated to reflux and stirred for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, the reaction is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by a saturated solution of sodium acetate.
-
The mixture is stirred vigorously for 1 hour and then the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2,3-difluorobenzaldehyde.
-
Step 2 & 5: Protection of the Aldehyde Group (Acetal Formation)
This protocol describes the protection of the formyl group as a 1,3-dioxolane.
-
Reagents and Materials:
-
Substituted benzaldehyde (2,3-difluorobenzaldehyde or 4-bromo-2,3-difluorobenzaldehyde)
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of the aldehyde (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the acetal, which can often be used in the next step without further purification.
-
Step 3: Bromination of 2-(2,3-Difluorophenyl)-1,3-dioxolane
This step introduces a bromine atom regioselectively at the 4-position.
-
Reagents and Materials:
-
2-(2,3-Difluorophenyl)-1,3-dioxolane
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-(2,3-difluorophenyl)-1,3-dioxolane (1.0 eq.) in dichloromethane, add N-bromosuccinimide (1.1 eq.).
-
Cool the mixture to 0 °C and slowly add concentrated sulfuric acid dropwise.
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a 10% sodium sulfite solution.
-
The layers are separated, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
-
Step 4: Deprotection of 2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane
This protocol removes the acetal protecting group to reveal the aldehyde.
-
Reagents and Materials:
-
2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane
-
Acetone
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
The acetal is dissolved in a mixture of acetone and 2 M hydrochloric acid.
-
The solution is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.
-
The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give 4-bromo-2,3-difluorobenzaldehyde.
-
Step 6 & 7: Lithiation-Borylation and Hydrolysis
This final sequence introduces the boronic acid functionality.
-
Reagents and Materials:
-
2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of 2-(4-bromo-2,3-difluorophenyl)-1,3-dioxolane (1.0 eq.) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq.) is then added dropwise at -78 °C.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by the addition of 1 M HCl. The mixture is stirred for several hours to effect both the hydrolysis of the boronic ester and the deprotection of the acetal.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
-
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory.
-
Corrosive Reagents: Phosphorus oxychloride and concentrated sulfuric acid are highly corrosive and should be handled in a fume hood with appropriate PPE.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.
This guide provides a framework for the synthesis of this compound. Researchers should consult relevant literature and safety data sheets before undertaking any experimental work.
In-depth Technical Guide: (2,3-Difluoro-4-formylphenyl)boronic acid
IUPAC Name: (2,3-Difluoro-4-formylphenyl)boronic acid
Introduction
(2,3-Difluoro-4-formylphenyl)boronic acid is a fluorinated arylboronic acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature, featuring a boronic acid moiety, a reactive aldehyde group, and two fluorine atoms on the phenyl ring, makes it a versatile building block in organic synthesis. The presence of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of target molecules, while the formyl and boronic acid groups serve as key handles for molecular elaboration, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for (2,3-Difluoro-4-formylphenyl)boronic acid is presented in Table 1.
| Property | Value |
| IUPAC Name | (2,3-difluoro-4-formylphenyl)boronic acid |
| Molecular Formula | C₇H₅BF₂O₃ |
| Molecular Weight | 185.92 g/mol |
| CAS Number | 480424-84-8 |
| Appearance | Solid |
| Melting Point | >300 °C |
| InChI | InChI=1S/C7H5BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H |
| SMILES | O=Cc1ccc(B(O)O)c(F)c1F |
Synthesis and Purification
While a specific, detailed synthesis protocol for (2,3-difluoro-4-formylphenyl)boronic acid is not extensively documented in publicly available literature, a general synthetic approach can be inferred from procedures for analogous fluorinated phenylboronic acids. The common strategy involves a halogen-metal exchange followed by borylation.
A plausible synthetic workflow is outlined below. This process would likely start from a protected 4-bromo-2,3-difluorobenzaldehyde. The aldehyde is protected to prevent its reaction with the organometallic intermediate. This is followed by a lithium-halogen exchange at low temperature and subsequent reaction with a trialkyl borate. Acidic workup then removes the protecting group and hydrolyzes the boronate ester to yield the final boronic acid.
An In-Depth Technical Guide to 2,3-Difluoro-4-formylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-4-formylphenylboronic acid is a key building block in modern medicinal chemistry, primarily utilized in the synthesis of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring two fluorine atoms and a reactive formyl group, allows for the introduction of desirable properties in drug candidates, such as altered metabolic stability and opportunities for further functionalization. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, including detailed experimental protocols and key quantitative data.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₇H₅BF₂O₃.[1] Its structure has been confirmed by crystallographic studies.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₅BF₂O₃ | [1] |
| Molecular Weight | 185.92 g/mol | [1] |
| Appearance | Solid | - |
| CAS Number | 480424-84-8 | [1] |
| IUPAC Name | (2,3-difluoro-4-formylphenyl)boronic acid | [1] |
Safety Information: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this reagent.
Synthesis of this compound
The synthesis of this compound is typically achieved through a lithiation-borylation sequence starting from a suitable halogenated precursor. A plausible and commonly employed route starts from 1-bromo-2,3-difluorobenzene.
Synthesis Workflow
Caption: Plausible synthetic route for this compound.
Experimental Protocol: A Plausible Synthesis
The following protocol is based on established methods for the synthesis of similar difluorinated phenylboronic acids.[3]
Materials:
-
1-Bromo-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-bromo-2,3-difluorobenzene in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir for 1 hour.
-
To the resulting aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C. Allow the reaction to stir for 2 hours at this temperature before slowly warming to room temperature and stirring for an additional 12 hours.
-
Cool the reaction mixture back to -78 °C and add anhydrous DMF. Stir for 2 hours.
-
Quench the reaction by the slow addition of 1N hydrochloric acid, and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent for the synthesis of biaryl and heterobiaryl compounds, which are prevalent motifs in many pharmaceutical agents.[4] The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[5]
General Reaction Scheme
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.[6]
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from Representative Suzuki-Miyaura Reactions
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 2-Fluorophenylboronic acid | Pd(OH)₂ (1) | K₃PO₄ | Ethanol/Water | 65 | 3 | 85 |
| 1-Bromo-4-nitrobenzene | 2-Fluorophenylboronic acid | Pd(OH)₂ (1) | K₃PO₄ | Ethanol/Water | 65 | 2 | 92 |
| 4-Bromoanisole | 2,4-Difluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/Water | 100 | 18 | 95 |
| 1-Bromo-3,5-dimethylbenzene | 2,4-Difluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/Water | 100 | 18 | 90 |
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its characterization. While a specific spectrum for this exact compound was not found in the initial searches, the expected signals in ¹H and ¹³C NMR can be predicted based on the structure and data from analogous compounds.
Expected ¹H NMR (in CDCl₃):
-
Aromatic protons: Two signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as multiplets due to H-F and H-H coupling.
-
Aldehyde proton: A singlet around δ 9.8-10.5 ppm.
-
Boronic acid protons: A broad singlet for the -B(OH)₂ group, which may be exchangeable with D₂O.
Expected ¹³C NMR (in CDCl₃):
-
Signals for the six aromatic carbons, with characteristic C-F couplings (large one-bond couplings and smaller multi-bond couplings).
-
A signal for the aldehyde carbonyl carbon around δ 190 ppm.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its synthesis via a lithiation-borylation pathway and its application in Suzuki-Miyaura cross-coupling reactions are well-established methodologies in organic synthesis. The presence of the difluoro and formyl functionalities offers multiple avenues for creating diverse chemical libraries and for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities. This guide provides a foundational understanding of this important reagent for researchers in the pharmaceutical and chemical sciences.
References
- 1. This compound | C7H5BF2O3 | CID 3517812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of 2,3-Difluoro-4-formylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and structural characteristics of 2,3-Difluoro-4-formylphenylboronic acid (CAS No: 480424-84-8), a key building block in medicinal chemistry and organic synthesis. This document compiles available spectroscopic data (NMR, IR, MS), outlines relevant experimental protocols, and presents a logical workflow for its application in drug discovery.
Core Spectroscopic Data
The spectroscopic data for this compound is crucial for its identification and characterization. While comprehensive experimental data is not uniformly available across public domains, the following tables summarize the most relevant predicted and known values.
Table 1: Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 187.03726 |
| [M+Na]⁺ | 209.01920 |
| [M-H]⁻ | 185.02270 |
| [M+NH₄]⁺ | 204.06380 |
| [M+K]⁺ | 224.99314 |
| [M+H-H₂O]⁺ | 169.02724 |
| [M+HCOO]⁻ | 231.02818 |
| [M]⁺ | 186.02943 |
Data sourced from PubChem compound database.[1]
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | 7.0 - 8.5 (aromatic), 9.5 - 10.5 (aldehyde), 4.0 - 6.0 (boronic acid -OH, broad) | The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The boronic acid protons are often broad and may exchange with solvent. |
| ¹³C | 110 - 170 (aromatic), 185 - 195 (aldehyde) | Carbon signals will be split by coupling to fluorine (¹JCF, ²JCF, etc.). The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation. |
| ¹⁹F | -110 to -150 | Chemical shifts are referenced to CFCl₃. The two fluorine atoms will likely show distinct signals with mutual coupling and coupling to neighboring aromatic protons. |
| ¹¹B | 20 - 35 | A broad singlet is expected, characteristic of a trigonal planar boronic acid. The chemical shift can be sensitive to solvent and concentration due to the potential for anhydride formation. |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (boronic acid) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aldehyde) | 2720 - 2820 |
| C=O stretch (aldehyde) | 1680 - 1710 |
| C=C stretch (aromatic) | 1450 - 1600 |
| B-O stretch | 1310 - 1380 |
| C-F stretch | 1100 - 1300 |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, the following provides generalized methodologies for the characterization of arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and difficult-to-interpret spectra.
-
Sample Preparation: To obtain a clean spectrum of the monomeric boronic acid, the sample can be dissolved in a deuterated solvent that disrupts the formation of boroxines. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often suitable choices. For quantitative NMR, an internal standard with a known concentration is added.
-
¹H NMR: A standard one-dimensional proton NMR experiment is performed. The spectral width should be set to cover the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
-
¹⁹F NMR: A one-dimensional fluorine NMR experiment is conducted. The spectral width should be sufficient to cover the range for aromatic fluorine atoms (e.g., -100 to -180 ppm). Proton decoupling can be used to simplify the spectra.
-
¹¹B NMR: A one-dimensional boron NMR experiment is performed. Due to the quadrupolar nature of the boron nucleus, the signals are often broad. A wider spectral width is necessary compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Ionization Method: Electrospray ionization (ESI) is a suitable technique for the analysis of polar molecules like boronic acids. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.
-
Data Acquisition: The sample solution is infused into the mass spectrometer. Data can be acquired in either positive or negative ion mode to observe different adducts. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.
Application in Drug Discovery: Suzuki-Miyaura Coupling Workflow
This compound is a valuable building block in drug discovery, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The presence of the fluorine atoms can enhance the metabolic stability and binding affinity of the final compound, while the formyl group provides a reactive handle for further chemical modifications.
Caption: Suzuki-Miyaura Coupling Workflow.
This workflow illustrates the central role of this compound in generating novel chemical entities for drug discovery. The initial Suzuki-Miyaura coupling reaction creates a core biaryl structure, which can then be further diversified by chemical modification of the formyl group. The resulting library of compounds can be screened for biological activity to identify potential drug candidates.
References
The Dual Nature of Fluorine: An In-depth Technical Guide to the Electronic and Steric Effects of Fluorine Substituents in Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Phenylboronic acids, key building blocks in organic synthesis, are no exception. The introduction of fluorine substituents onto the phenyl ring dramatically alters the molecule's electronic and steric properties, influencing its reactivity, acidity, and intermolecular interactions. This guide provides a comprehensive technical overview of these effects, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Electronic Effects of Fluorine Substitution
The high electronegativity of fluorine exerts a powerful influence on the electron density of the phenylboronic acid moiety. This manifests primarily as a significant increase in the Lewis acidity of the boronic acid, a critical parameter for its application in various chemical reactions and biological interactions.
Impact on Acidity (pKa)
The introduction of fluorine atoms generally increases the acidity of phenylboronic acids, resulting in lower pKa values compared to the unsubstituted phenylboronic acid (pKa ≈ 8.86).[1][2] This enhanced acidity is crucial for applications such as sugar sensing and anion binding at physiological pH.[2] The magnitude of this effect is highly dependent on the position and number of fluorine substituents.
The range of pKa values for fluorinated phenylboronic acids spans from approximately 6.17 to 8.77.[1][2] The most acidic fluorinated phenylboronic acid reported is 2,3,4,6-tetrafluorophenylboronic acid (pKa = 6.17), while 4-fluorophenylboronic acid is among the least acidic of the fluorinated analogs (pKa = 8.77).[1][2]
Positional Effects on Acidity:
-
Ortho Position: A fluorine substituent at the ortho position leads to a significant increase in acidity. This is attributed to the formation of an intramolecular hydrogen bond between the fluorine atom and the hydrogen of the boronic acid's hydroxyl group (B-O-H···F).[1][3][4] This interaction stabilizes the resulting boronate anion.
-
Meta Position: In the meta position, the electron-withdrawing inductive effect of fluorine dominates, leading to a notable increase in acidity.[1] The resonance effect is much weaker at this position.
-
Para Position: The effect on acidity is least pronounced when fluorine is in the para position. This is due to the counteracting effects of the strong, electron-withdrawing inductive effect and the electron-donating resonance (mesomeric) effect of the fluorine atom.[1][2]
The presence of other electron-withdrawing groups, such as a formyl group, in conjunction with fluorine substitution can further enhance acidity.[1][2]
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
| Compound | pKa | Reference |
| Phenylboronic acid | 8.86 | [1] |
| 2-Fluorophenylboronic acid | 8.70 | |
| 3-Fluorophenylboronic acid | 8.44 | |
| 4-Fluorophenylboronic acid | 8.77 | [1][2] |
| 2,3-Difluorophenylboronic acid | 7.68 | |
| 2,4-Difluorophenylboronic acid | 7.79 | |
| 2,5-Difluorophenylboronic acid | 7.82 | |
| 2,6-Difluorophenylboronic acid | 8.16 | |
| 3,4-Difluorophenylboronic acid | 8.08 | |
| 3,5-Difluorophenylboronic acid | 7.80 | |
| 2,3,4,5-Tetrafluorophenylboronic acid | 6.84 | |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [1][2] |
| 2,3,5,6-Tetrafluorophenylboronic acid | 7.02 | |
| Pentafluorophenylboronic acid | 6.91 | |
| 4-Amino-3-fluorophenylboronic acid (acetylated) | 7.8 | [5][6] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 7.2 | [5] |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The values presented are for aqueous solutions at or near room temperature.
Steric Effects of Fluorine Substitution
While fluorine is the smallest of the halogens, its presence, particularly at the ortho position, can introduce significant steric effects that influence molecular conformation and reactivity.
Molecular Geometry and Crystal Structure
X-ray crystallographic studies reveal that the boronic acid group in fluorinated phenylboronic acids is often twisted out of the plane of the phenyl ring.[1] The dihedral angle of this twist is typically around 25° but can be influenced by other substituents on the ring.[1]
In the solid state, ortho-fluorophenylboronic acids can form weak intramolecular B-O-H···F hydrogen bonds.[1] However, these bonds generally do not significantly alter the overall crystal packing, which is dominated by intermolecular hydrogen bonding between the boronic acid hydroxyl groups, often leading to the formation of dimers.
Table 2: Selected Crystallographic Data for Fluorinated Phenylboronic Acids
| Compound | Crystal System | Space Group | B-C Bond Length (Å) | C-B-O Angles (°) | Dihedral Angle (C-C-B-O) (°) | Reference |
| 4-Amino-3-fluorophenylboronic acid | Monoclinic | P2₁/c | 1.559(6) | 119.3(4), 120.4(4) | - | [5] |
| 2,5-Difluorophenylboronic acid derivative | - | - | - | - | - | [7] |
| 3-Fluorophenylboronic acid | - | - | - | - | - | [8] |
Note: This table is illustrative. Detailed crystallographic data can be found in the cited literature and crystallographic databases.
Influence on Reactivity
The steric bulk of ortho substituents, including fluorine, can impact the reactivity of the boronic acid. For instance, bulky substituents proximal to the boronic acid group can sterically hinder the formation of the tetrahedral boronate ion, which can, in some cases, lead to a reduction in acidity.[1][4] This is particularly evident with larger fluorine-containing groups like -CF₃ and -OCF₃.[1][4]
In the context of Suzuki-Miyaura coupling reactions, the steric hindrance of ortho substituents can sometimes lead to lower reaction yields, especially with sterically demanding coupling partners.[9] However, pentafluorophenylboronic acid, despite its multiple fluorine substituents, can be an effective coupling partner under optimized conditions.[10][11]
Applications in Drug Discovery and Organic Synthesis
The unique properties imparted by fluorine make fluorinated phenylboronic acids highly valuable in several fields.
Medicinal Chemistry
In drug discovery, fluorine substitution is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[12][13] Fluorinated phenylboronic acids serve as versatile building blocks for the synthesis of complex drug candidates. The increased acidity of these boronic acids can also be exploited for interactions with biological targets, such as enzyme active sites.[14] For example, Tavaborole, an antifungal drug, is a benzoxaborole, a cyclic derivative of a phenylboronic acid, containing a fluorine atom.[1][14]
Suzuki-Miyaura Cross-Coupling Reactions
Fluorinated phenylboronic acids are widely used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a fundamental transformation in the synthesis of biaryls and other complex organic molecules.[15][16] While highly electron-deficient boronic acids like pentafluorophenylboronic acid can be challenging substrates under standard conditions, specific catalytic systems have been developed to achieve high yields.[10][11][17]
Experimental Protocols
General Synthesis of a Fluorinated Phenylboronic Acid
The synthesis of fluorinated phenylboronic acids often involves the reaction of a corresponding fluorinated aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
Example: Synthesis of 4-Amino-3-fluorophenylboronic Acid [5]
-
Protection of the Amine: The starting material, 4-bromo-2-fluoroaniline, is first protected. For example, the amine group can be converted to its acetamido derivative by reacting it with acetyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane at 0 °C.
-
Lithium-Halogen Exchange: The protected 4-bromo-2-fluoroanilide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen). A strong organolithium base, such as n-butyllithium, is then added dropwise to perform a lithium-bromine exchange, generating an aryllithium intermediate.
-
Borylation: Trimethyl borate is added to the aryllithium solution at low temperature. The mixture is allowed to slowly warm to room temperature.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., 0.1 N HCl). The mixture is stirred, typically overnight, to hydrolyze the borate ester to the desired boronic acid.
-
Workup and Purification: The product is extracted into an organic solvent (e.g., ether). The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be purified by precipitation or recrystallization.
Determination of pKa by UV-Vis Spectrophotometry
The pKa of a phenylboronic acid can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH.
-
Stock Solution Preparation: Prepare a stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., methanol or a water/dioxane mixture).
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the boronic acid is low enough to be within the linear range of the spectrophotometer.
-
Spectral Measurement: Record the UV-Vis spectrum for each sample at a constant temperature (e.g., 25 °C).
-
Data Analysis: The absorbance at a wavelength where the acidic and basic forms of the boronic acid have different extinction coefficients is plotted against the pH. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value.
Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid
Example: Coupling of Pentafluorophenylboronic Acid with an Aryl Bromide [10][11]
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl bromide (1.0 equiv), pentafluorophenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃, or Pd(PPh₃)₄), a base (e.g., CsF), and an additive (e.g., Ag₂O).
-
Solvent Addition: Add an anhydrous solvent (e.g., THF or dioxane).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent, and wash with water or brine.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography on silica gel.
Visualizing Key Concepts
The following diagrams illustrate the fundamental principles and workflows discussed in this guide.
Caption: Electronic effects of fluorine substituents on phenylboronic acids.
Caption: Influence of fluorine position on the acidity of phenylboronic acids.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Fluorine substituents exert profound and predictable electronic and steric effects on phenylboronic acids. The dominant electronic effect is a position-dependent increase in Lewis acidity, which is a key parameter influencing their utility in both chemical synthesis and biological applications. While steric effects, particularly from ortho substituents, can modulate reactivity, they also offer a handle for fine-tuning molecular conformation. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals to effectively utilize fluorinated phenylboronic acids as versatile building blocks for the creation of novel materials and therapeutics.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Physical Characteristics of Acetylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physical characteristics of acetylsalicylic acid (aspirin), a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its melting point and solubility is critical for drug development, formulation, and quality control. This document presents quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway influenced by this compound.
Physical and Chemical Properties
Acetylsalicylic acid is a white, crystalline, weakly acidic substance. It is an acetyl derivative of salicylic acid. Chemically, it is known as 2-(acetyloxy)-benzoic acid.[1] While stable in dry air, it is susceptible to hydrolysis in the presence of moisture, breaking down into salicylic acid and acetic acid.
Data on Physical Characteristics
The following tables summarize the key quantitative data regarding the melting point and solubility of acetylsalicylic acid.
Table 1: Melting Point of Acetylsalicylic Acid
| Property | Value | Notes |
| Melting Point | 135 °C | Decomposes[1] |
| Melting Point | 136 °C | [2] |
| Melting Point Range | 134-136 °C | (lit.)[3] |
| Melting Point | 138-140 °C | [3][4] |
| Boiling Point | 140 °C |
Note: Acetylsalicylic acid has two polymorphic forms, Form I and Form II, with different melting points. Form I melts at approximately 144.9°C and Form II at 135.5°C.[2][4]
Table 2: Solubility of Acetylsalicylic Acid
| Solvent | Solubility | Temperature (°C) |
| Water | 1 in 300 parts | 25[1] |
| Ethanol | 1 in 5 parts | 25[1] |
| Chloroform | 1 in 25 parts | 25[1] |
| Ether | 1 in 20 parts | 25[1] |
| Phosphate Buffered Saline (pH 7.2) | ~2.7 mg/mL | Not Specified[1] |
| Ethanol | ~80 mg/mL | Not Specified[1] |
| DMSO | ~41 mg/mL | Not Specified[1] |
| Dimethylformamide | ~30 mg/mL | Not Specified[1] |
Note: As a weak acid, the solubility of acetylsalicylic acid in aqueous solutions is pH-dependent, increasing in alkaline conditions.[1]
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data on the physical characteristics of active pharmaceutical ingredients.
1. Determination of Melting Point (Pharmacopeia Method)
The determination of a substance's melting point is a fundamental technique for its identification and purity assessment. The United States Pharmacopeia (USP) outlines specific procedures for this purpose.[5]
-
Apparatus: A common method utilizes a capillary melting point apparatus.[5]
-
Sample Preparation: A small amount of the dry, powdered substance is packed into a capillary tube to a height of 2.5-3.5 mm.[5]
-
Procedure (Class Ia):
-
The capillary tube containing the sample is inserted into the heating block when the temperature is approximately 5°C below the expected melting point.[5]
-
The temperature is then ramped up at a rate of 1 ± 0.5 °C per minute.[5]
-
The melting range is recorded from the temperature at which the substance begins to collapse or melt (onset point) to the temperature at which it is completely molten (clear point).[5]
-
-
Calibration: The apparatus must be regularly calibrated using certified reference standards.[5]
2. Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1][6]
-
Procedure:
-
Preparation of a Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.[1]
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.[1]
-
Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) or centrifuged to separate the solid phase from the saturated solution.[1][6]
-
Analysis: The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.[1]
-
Visualization of a Key Signaling Pathway
Acetylsalicylic acid exerts its therapeutic effects through various mechanisms, including the modulation of key cellular signaling pathways. It is known to be an inhibitor of the mechanistic target of rapamycin (mTOR) and an activator of AMP-activated protein kinase (AMPK).[7] It also influences Wnt signaling.[8] The following diagram illustrates a simplified representation of the AMPK/mTOR signaling pathway and the influence of aspirin.
References
- 1. benchchem.com [benchchem.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 4. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thinksrs.com [thinksrs.com]
- 6. scispace.com [scispace.com]
- 7. Aspirin inhibits mTOR signaling, activates AMP-activated protein kinase, and induces autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Aspirin and Wnt Signaling—A Molecularly Targeted Approach to Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling protocol using 2,3-Difluoro-4-formylphenylboronic acid.
An invaluable tool in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This protocol provides a detailed methodology for the palladium-catalyzed coupling of 2,3-Difluoro-4-formylphenylboronic acid with various aryl halides. Compounds bearing difluoro and formyl functionalities are significant in medicinal chemistry and materials science, often imparting unique electronic properties and serving as key synthetic intermediates.[3]
The presence of electron-withdrawing fluorine and formyl groups on the boronic acid can present challenges, such as a slower rate of transmetalation and a higher propensity for competitive protodeboronation.[4][5] The protocol detailed below is optimized to address these challenges by employing a highly active palladium catalyst system under conditions known to promote efficient cross-coupling of electron-deficient substrates.
General Reaction Scheme
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The general scheme for the coupling of this compound with an aryl halide (Ar-X, where X = Br, I) is depicted below.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium complex. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[7]
-
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol
This protocol is designed as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, or catalyst may be necessary depending on the specific aryl halide used.
Materials and Reagents
| Reagent | Abbreviation | Supplier | Notes |
| This compound | - | Various | Starting material. |
| Aryl Halide (Bromide or Iodide) | Ar-X | Various | Coupling partner. |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Various | Palladium precatalyst. Handle in a fume hood. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Various | Bulky phosphine ligand. Air-sensitive. |
| Potassium Phosphate, tribasic | K₃PO₄ | Various | Base. Should be finely ground before use. |
| 1,4-Dioxane | - | Various | Anhydrous solvent. |
| Deionized Water | H₂O | - | For preparing the base solution. Should be degassed. |
| Inert Gas (Argon or Nitrogen) | Ar or N₂ | - | For maintaining an inert atmosphere. |
Optimized Reaction Parameters
The choice of reaction parameters is crucial for a successful coupling, especially with challenging substrates. The following table summarizes typical conditions.
| Parameter | Condition | Rationale |
| Aryl Halide | 1.0 equivalent | The limiting reagent. |
| Boronic Acid | 1.5 equivalents | An excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation.[6] |
| Base | K₃PO₄ (3.0 equivalents) | A moderately strong base effective in these couplings; stronger bases can sometimes accelerate protodeboronation.[4] |
| Catalyst | Pd₂(dba)₃ (2 mol %) | A common and effective Pd(0) source. |
| Ligand | XPhos (5 mol %) | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, enhancing catalyst activity and stability.[4] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Elevated temperature is typically required to ensure a reasonable reaction rate. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Procedure
The following workflow outlines the setup, execution, and workup of the reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
-
Reaction Setup : To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 eq), this compound (0.75 mmol, 1.5 eq), K₃PO₄ (1.5 mmol, 3.0 eq), Pd₂(dba)₃ (0.01 mmol, 2 mol%), and XPhos (0.025 mmol, 5 mol%).
-
Inert Atmosphere : Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition : Using a syringe, add degassed 1,4-Dioxane (2.0 mL) followed by degassed deionized water (0.5 mL). The solvent should be sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction : Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 12 to 24 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed.
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterization : The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
-
Work in a well-ventilated fume hood at all times.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
The Role of 2,3-Difluoro-4-formylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,3-Difluoro-4-formylphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its unique trifunctional nature—a boronic acid for coupling, two fluorine atoms, and a formyl group—makes it a highly valuable reagent for the synthesis of complex biaryl and polyaryl compounds. These products are of significant interest in medicinal chemistry and materials science.
The fluorine substituents can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The formyl group serves as a synthetic handle for further chemical transformations, allowing for the construction of diverse molecular libraries. The Suzuki-Miyaura reaction, a powerful method for C-C bond formation, allows for the coupling of this compound with a wide range of aryl and heteroaryl halides or triflates. This reaction is known for its mild conditions and tolerance of various functional groups.[1][2][3]
The synthesis of novel fluorinated biphenyl compounds using palladium-catalyzed Suzuki-Miyaura coupling has been demonstrated to produce excellent yields, typically averaging around 78%.[3] This highlights the efficiency of this methodology for creating complex fluorinated molecules.
Key Applications:
-
Drug Discovery: Synthesis of novel scaffolds for kinase inhibitors, anti-inflammatory agents, and other therapeutic targets. The resulting difluoro-formyl-biphenyl core is a key pharmacophore in several developmental drugs.
-
Materials Science: Preparation of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the electronic properties of fluorinated biphenyls are advantageous.
-
Agrochemicals: Development of new pesticides and herbicides with improved efficacy and environmental profiles.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a substituted phenylboronic acid, adapted from a general procedure for the synthesis of difluorinated biphenyl compounds.[1][2]
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 1-bromo-4-substituted-benzene) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 eq)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)) (2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Equipment:
-
Round-bottom flask or pressure tube
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a pressure tube or round-bottom flask, combine the aryl halide (0.52 mmol, 1.0 eq), the arylboronic acid (e.g., 4-(tert-butyl)phenylboronic acid; 1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Add the solvent system (e.g., a mixture of toluene, ethanol, and water) to the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biphenyl product.
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions to synthesize various difluorinated biphenyl compounds, demonstrating the efficiency of this method.
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1-Bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | 77%[1] |
| 1-Bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | 79%[1] |
| 1-Bromo-3,4-difluorobenzene | 2,5-dimethoxyphenylboronic acid | 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) | 72%[1] |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Applications of 2,3-Difluoro-4-formylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-4-formylphenylboronic acid is a versatile synthetic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms, a formyl group, and a boronic acid moiety, makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. While direct incorporation of this specific molecule into approved pharmaceuticals is not extensively documented, its structural motifs are present in several important drug classes. This document outlines the potential applications of this compound, with a particular focus on its utility in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. Detailed experimental protocols for the conversion of this building block into a key intermediate for DPP-4 inhibitor synthesis are provided, along with relevant data and visualizations to guide researchers in this area.
Introduction
Phenylboronic acids are pivotal reagents in modern organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. In medicinal chemistry, the introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. The formyl group provides a reactive handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.
This compound combines these key features, positioning it as a valuable scaffold for the construction of novel bioactive compounds. Although direct citations of its use in the synthesis of marketed drugs are limited, its structural similarity to key fragments of established pharmacophores suggests significant untapped potential.
Potential Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Analogs
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several marketed DPP-4 inhibitors, such as Sitagliptin, feature a trifluorinated phenyl moiety as a key structural component for binding to the enzyme's active site.
This compound can serve as a starting material for the synthesis of a key intermediate, 2,4,5-trifluorophenylacetic acid, which is a known precursor in the synthesis of Sitagliptin and its analogs. The proposed synthetic pathway involves a four-step sequence:
-
Oxidation of the formyl group to a carboxylic acid.
-
Ipso-hydroxylation of the boronic acid to a hydroxyl group.
-
Electrophilic fluorination of the resulting phenol to introduce a third fluorine atom.
-
Arndt-Eistert homologation to extend the carboxylic acid by one carbon, yielding the desired phenylacetic acid derivative.
Data Presentation
Table 1: Key Intermediates in the Proposed Synthesis of a Sitagliptin Analog Precursor
| Compound Name | Molecular Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | O=Cc1cc(B(O)O)c(F)c1F | C₇H₅BF₂O₃ | 185.92 |
| 2,3-Difluoro-4-carboxyphenylboronic acid | O=C(O)c1cc(B(O)O)c(F)c1F | C₇H₅BF₂O₄ | 201.92 |
| 2,3-Difluoro-4-hydroxyphenylboronic acid | Oc1cc(B(O)O)c(F)c1F | C₆H₅BF₂O₃ | 173.91 |
| 2,4,5-Trifluorobenzoic acid | O=C(O)c1cc(F)c(F)cc1F | C₇H₃F₃O₂ | 190.09 |
| 2,4,5-Trifluorophenylacetic acid | O=C(O)Cc1cc(F)c(F)cc1F | C₈H₅F₃O₂ | 206.12 |
Table 2: Biological Activity of a Representative DPP-4 Inhibitor
| Compound | Target | IC₅₀ (nM) | Reference |
| Sitagliptin | DPP-4 | 18 | [1] |
Experimental Protocols
Step 1: Oxidation of this compound to 2,3-Difluoro-4-carboxyphenylboronic acid
This protocol is based on the general method for the oxidation of formylphenylboronic acids.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 4-5 with 1 M HCl. A white precipitate should form.
-
Filter the precipitate and wash with cold water.
-
Extract the aqueous filtrate three times with ethyl acetate.
-
Combine the organic extracts and the filtered solid.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Difluoro-4-carboxyphenylboronic acid.
Step 2: Ipso-hydroxylation to 2,3-Difluoro-4-hydroxyphenol
This protocol is based on the general method for the conversion of phenylboronic acids to phenols using an oxidizing agent.
Materials:
-
2,3-Difluoro-4-carboxyphenylboronic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Ethanol
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3-Difluoro-4-carboxyphenylboronic acid (1.0 eq) in ethanol in a round-bottom flask.
-
Add 30% aqueous hydrogen peroxide (3.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 1 minute.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Difluoro-4-hydroxyphenol.
Step 3: Electrophilic Fluorination to 2,4,5-Trifluorobenzoic acid
This protocol is based on the general method for the electrophilic fluorination of phenols.
Materials:
-
2,3-Difluoro-4-hydroxyphenol
-
Selectfluor™ (1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 2,3-Difluoro-4-hydroxyphenol (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Add Selectfluor™ (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4,5-Trifluorobenzoic acid.
Step 4: Arndt-Eistert Homologation to 2,4,5-Trifluorophenylacetic acid
This protocol follows the general procedure for the Arndt-Eistert reaction. Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
2,4,5-Trifluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Diazomethane (CH₂N₂) in diethyl ether
-
Silver(I) oxide (Ag₂O)
-
Water (deionized)
-
Dioxane
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: Gently reflux a solution of 2,4,5-Trifluorobenzoic acid (1.0 eq) in an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Slowly add a freshly prepared ethereal solution of diazomethane (2.0 eq) with stirring. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Wolff Rearrangement: To a suspension of silver(I) oxide (0.1 eq) in a mixture of dioxane and water, add the solution of the diazoketone from the previous step dropwise with vigorous stirring at 50-60 °C.
-
After the addition is complete, continue stirring for another 2 hours at the same temperature.
-
Cool the reaction mixture to room temperature and filter to remove the silver catalyst.
-
Wash the filtrate with saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the product.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2,4,5-Trifluorophenylacetic acid.
Mandatory Visualizations
Caption: Proposed synthetic pathway from this compound.
References
Application Notes and Protocols for the Synthesis of Complex Biaryl Compounds with 2,3-Difluoro-4-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery and materials science. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds between aromatic rings. The use of highly functionalized building blocks in these reactions allows for the rapid generation of molecular diversity and the fine-tuning of physicochemical properties.
2,3-Difluoro-4-formylphenylboronic acid is a valuable reagent in this context, offering a unique combination of functionalities. The difluoro substitution pattern can enhance metabolic stability and modulate the electronic properties of the resulting biaryl compound, which is often a desirable feature in medicinal chemistry. Furthermore, the formyl group serves as a versatile synthetic handle for further derivatization, enabling the exploration of a wider chemical space and the introduction of additional pharmacophoric elements. These attributes make this compound an attractive starting material for the synthesis of novel drug candidates and complex organic materials.
Data Presentation: Suzuki-Miyaura Cross-Coupling of this compound
The following table summarizes a representative Suzuki-Miyaura cross-coupling reaction utilizing this compound to synthesize a complex biaryl aldehyde.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromo-N,N-dimethylaniline)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe to achieve the desired solvent ratio (e.g., 4:1 dioxane/water).
-
Reaction Execution: Place the flask in a preheated heating mantle and stir the reaction mixture at the specified temperature (e.g., 90 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for biaryl synthesis.
Caption: Synthetic utility of this compound.
Application Notes and Protocols for Derivatization of 2,3-Difluoro-4-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various derivatization reactions of the formyl group on 2,3-Difluoro-4-formylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively modify its formyl group opens up a wide range of synthetic possibilities. The following protocols are based on established chemical transformations, adapted for this specific fluorinated and boronylated substrate.
Reductive Amination: Synthesis of Aminomethyl Derivatives
Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities. This two-step, one-pot process involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The choice of reducing agent is critical to avoid unwanted side reactions.
Experimental Protocol:
A common and effective method for the reductive amination of aldehydes involves the use of sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is particularly useful as it is mild and selective for the reduction of the intermediate iminium ion over the starting aldehyde.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a salt (e.g., hydrochloride), a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.2 eq) should be added to liberate the free amine.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 2-16 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired (4-(aminomethyl)-2,3-difluorophenyl)boronic acid derivative.
Quantitative Data Summary:
| Amine Type | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | NaBH(OAc)₃ | DCE | 2-6 | 70-90 |
| Secondary Aliphatic | NaBH(OAc)₃ | DCE | 4-12 | 65-85 |
| Primary Aromatic | NaBH(OAc)₃ | DCE | 6-16 | 50-75 |
Reaction Workflow:
Caption: Workflow for the reductive amination of this compound.
Wittig Reaction: Synthesis of Stilbene and Alkene Derivatives
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[2] This reaction involves the use of a phosphorus ylide, which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently collapses to the alkene and triphenylphosphine oxide. The stereoselectivity of the reaction is influenced by the nature of the ylide.
Experimental Protocol:
The synthesis of a stilbene derivative from this compound can be achieved using a benzylphosphonium salt.
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate benzyltriphenylphosphonium bromide (1.0-1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.0 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Stir the mixture at 0 °C for 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is often a mixture of E/Z isomers and triphenylphosphine oxide. Purification by flash column chromatography on silica gel can separate the desired alkene isomers from the by-product.
Quantitative Data Summary:
| Ylide Type | Base | Solvent | Reaction Time (h) | Typical Yield (%) (E/Z ratio) |
| Non-stabilized (e.g., from benzyltriphenylphosphonium bromide) | n-BuLi | THF | 2-6 | 60-80 (Varies, often Z-major) |
| Stabilized (e.g., from (carbethoxymethyl)triphenylphosphonium bromide) | NaH | THF | 4-12 | 70-90 (Typically E-major) |
Reaction Workflow:
Caption: Workflow for the Wittig reaction to synthesize stilbene derivatives.
Knoevenagel Condensation: Carbon-Carbon Double Bond Formation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[3] This reaction is typically catalyzed by a weak base.
Experimental Protocol:
A simple and efficient protocol for the Knoevenagel condensation of this compound with an active methylene compound like malononitrile.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0-1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine (0.1 eq). For a greener approach, boric acid (0.1 eq) can also be used as a catalyst.[4] Alternatively, the reaction can be performed under solvent-free conditions by grinding the reactants with a catalytic amount of a solid base.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 1-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. The product is often a colored solid.
-
Work-up: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a cold solvent. Otherwise, the solvent is removed under reduced pressure, and the residue is recrystallized or purified by column chromatography.
-
Purification: Recrystallization from a suitable solvent (e.g., ethanol) often yields the pure product.
Quantitative Data Summary:
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | RT | 1-3 | 85-95 |
| Ethyl Cyanoacetate | Piperidine | Toluene | 80 | 2-6 | 70-85 |
| Malononitrile | Boric Acid | Ethanol | RT | 2-4 | 80-90 |
Reaction Workflow:
Caption: Workflow for the Knoevenagel condensation.
Grignard Reaction: Synthesis of Secondary Alcohols
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde to form a secondary alcohol. Care must be taken due to the sensitivity of the boronic acid group to strongly basic and nucleophilic conditions. It is advisable to protect the boronic acid group, for example, as a pinacol boronate ester, before performing the Grignard reaction.
Experimental Protocol (with protection):
-
Protection of Boronic Acid: React this compound with pinacol in a suitable solvent like toluene with azeotropic removal of water to form the corresponding pinacol boronate ester.
-
Grignard Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the protected aldehyde dissolved in anhydrous diethyl ether or THF.
-
Grignard Reagent Addition: Cool the solution to 0 °C and add the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether, 1.1-1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C. Extract the mixture with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Deprotection: The pinacol protecting group can be removed under acidic conditions (e.g., by stirring with a strong cation exchange resin in a mixture of acetone and water) or by transesterification with a diol scavenger in the presence of an acid catalyst to yield the desired secondary alcohol derivative of the phenylboronic acid.
-
Purification: Purify the final product by flash column chromatography.
Quantitative Data Summary:
| Grignard Reagent | Solvent | Reaction Time (h) | Typical Yield (%) (after deprotection) |
| Methylmagnesium Bromide | Diethyl Ether | 2-4 | 60-75 |
| Phenylmagnesium Bromide | THF | 3-6 | 55-70 |
Reaction Workflow:
Caption: Workflow for the Grignard reaction with protection/deprotection steps.
Oxidation to Carboxylic Acid
The formyl group can be readily oxidized to a carboxylic acid, providing a route to 2,3-Difluoro-4-carboxyphenylboronic acid, another valuable building block. The Pinnick oxidation, using sodium chlorite, is a mild and efficient method for this transformation.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger, 4-5 eq) to the solution. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5-2.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5-2.0 eq) in water.
-
Oxidation: Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the aldehyde solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, adjust the pH of the mixture to ~2-3 with 1M HCl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data Summary:
| Oxidizing Agent | Scavenger | Solvent | Reaction Time (h) | Typical Yield (%) |
| NaClO₂/NaH₂PO₄ | 2-Methyl-2-butene | t-BuOH/H₂O | 2-6 | 85-95 |
Reaction Workflow:
Caption: Workflow for the oxidation of the formyl group to a carboxylic acid.
Reduction to Alcohol
The formyl group can be easily reduced to a primary alcohol, yielding (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid. Sodium borohydride is a mild and selective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent, such as a mixture of methanol and dichloromethane or tetrahydrofuran.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the gas evolution ceases. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization.
Quantitative Data Summary:
| Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| NaBH₄ | MeOH/DCM | 1-3 | 90-98 |
Reaction Workflow:
Caption: Workflow for the reduction of the formyl group to a primary alcohol.
References
Application Notes: 2,3-Difluoro-4-formylphenylboronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-formylphenylboronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a boronic acid moiety, a formyl group, and two fluorine atoms on the phenyl ring, makes it an invaluable reagent for the construction of complex, biologically active molecules. The electron-withdrawing fluorine atoms can enhance the metabolic stability and bioavailability of derivative compounds, while the formyl group provides a reactive handle for further synthetic transformations. The boronic acid functionality is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the efficient formation of carbon-carbon bonds.
These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl intermediates, with a specific focus on its application in the development of Tropomyosin receptor kinase (Trk) inhibitors. Trk kinases are a family of receptor tyrosine kinases that play a crucial role in the survival and function of neurons and are implicated in various cancers and pain pathways.
Key Applications: Synthesis of TrkA Kinase Inhibitors
A primary application of this compound is in the synthesis of potent and selective TrkA kinase inhibitors. These inhibitors are of significant therapeutic interest for the treatment of cancers harboring NTRK gene fusions and for the management of chronic pain.[1][2] The core structure of many TrkA inhibitors features a biaryl scaffold, which can be efficiently assembled via a Suzuki-Miyaura cross-coupling reaction.
The general workflow for the synthesis of a key biaryl intermediate for TrkA inhibitors is depicted below.
Caption: Synthetic workflow for TrkA inhibitors.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Aldehyde Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide to produce a key biaryl aldehyde intermediate for a TrkA inhibitor.
Materials:
-
This compound
-
Substituted 1-methyl-4-bromo-1H-pyrazole (or other suitable aryl/heteroaryl halide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents) and the substituted 1-methyl-4-bromo-1H-pyrazole (1.0 equivalent).
-
Catalyst and Base Addition: Add sodium carbonate (2.0 equivalents) and Pd(dppf)Cl₂ (0.05 equivalents) to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reactants to a concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon gas for 15-20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure biaryl aldehyde intermediate.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 185.92 | 1.2 | N/A |
| Substituted 1-methyl-4-bromo-1H-pyrazole | Varies | 1.0 | N/A |
| Biaryl Aldehyde Intermediate | Varies | - | 75-90 |
Note: Yields are dependent on the specific aryl halide used and optimization of reaction conditions.
Biological Context: TrkA Signaling Pathway
The biaryl compounds synthesized using this compound often target the TrkA signaling pathway. TrkA is a receptor tyrosine kinase that is activated by its ligand, Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades that regulate neuronal survival, differentiation, and pain signaling.[3][4][5] In cancer, chromosomal rearrangements can lead to the fusion of the Trk kinase domain with other proteins, resulting in constitutively active kinases that drive tumor growth.[1]
Caption: Simplified TrkA signaling pathway.
TrkA inhibitors developed from the this compound building block act by competing with ATP for the binding site in the intracellular kinase domain of the TrkA receptor. This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways, thereby blocking the pro-survival and pro-proliferative signals in cancer cells and mitigating pain signals in sensory neurons.[6][7]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. The provided protocols and data highlight its utility in the efficient construction of biaryl intermediates for the development of targeted therapies such as TrkA kinase inhibitors. The strategic incorporation of the difluoro-formyl-phenyl motif can lead to compounds with improved pharmacological properties, making this reagent a key tool for medicinal chemists.
References
- 1. What are TrkA antagonists and how do they work? [synapse.patsnap.com]
- 2. TrkA-ing the chronic pain | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. NGF – the TrkA to successful pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
Boronic Acids in the Development of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] Boronic acids have emerged as a versatile and powerful scaffold in the design and synthesis of potent and selective kinase inhibitors.[3]
The unique chemistry of the boronic acid moiety allows it to form reversible covalent bonds with the hydroxyl group of key serine or threonine residues within the kinase active site, mimicking the tetrahedral transition state of the phosphorylation reaction.[3][4] This interaction can lead to high affinity and prolonged inhibition.[5] Furthermore, the ease of functionalization of boronic acids, particularly through Suzuki-Miyaura cross-coupling reactions, provides a robust platform for generating diverse chemical libraries and optimizing inhibitor potency and selectivity.[6]
These application notes provide an overview of the use of boronic acids in kinase inhibitor development, summarize key quantitative data, and offer detailed protocols for relevant experimental procedures.
Data Presentation: Inhibitory Activity of Boronic Acid-Based Kinase Inhibitors
The following tables summarize the in vitro potency of selected boronic acid-containing kinase inhibitors against various kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor Name/Code | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Velcade® (Bortezomib) | Proteasome (contains kinase-like activity) | 7.05 | U266 cells | [3] |
| Dipeptide boronic acid 15 | Proteasome | 4.60 | U266 cells | [3] |
| S02030 | KPC-2 β-Lactamase | 2 - 135 | Biochemical Assay | [7] |
| MB_076 | CTX-M-96 β-Lactamase | 2 - 135 | Biochemical Assay | [7] |
| Boron-conjugated 4-anilinoquinazoline 7d | EGFR | Irreversible Inhibition Demonstrated | A431 cells | [5] |
| Aminoboronic acid 10 | EGFR | - | Biochemical Assay | [8] |
| Aminoboronic acid 12 | VEGFR-1 (Flt-1) | - | Biochemical Assay | [8] |
Signaling Pathways Targeted by Boronic Acid Kinase Inhibitors
Boronic acid-based inhibitors have been developed to target key signaling pathways implicated in cancer and other diseases.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling cascade plays a crucial role in cell proliferation and survival.[9] Its aberrant activation is a common driver of tumorigenesis.[10] Boron-conjugated 4-anilinoquinazolines have been designed as potent EGFR inhibitors.[5]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[11] Its hyperactivation is frequently observed in various cancers.[12]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation and differentiation.[13]
Experimental Protocols
Protocol 1: Synthesis of a Quinazoline-Based Kinase Inhibitor using Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a quinazoline-based kinase inhibitor scaffold functionalized with a boronic acid via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Bromo-quinazoline derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Sodium carbonate (2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)
-
1,4-Dioxane and water (4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-quinazoline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), sodium carbonate (2.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline-based kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 value of a boronic acid-based inhibitor against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.[14]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Boronic acid inhibitor (test compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection reagent)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the boronic acid inhibitor in 100% DMSO. Perform serial dilutions of the inhibitor in DMSO to create a range of concentrations for testing.
-
Kinase Reaction:
-
In a white, opaque microplate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the kinase substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes (the optimal time may need to be determined empirically).
-
-
ATP Detection:
-
After the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
-
Protocol 3: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)
This protocol describes a method to assess the ability of a boronic acid inhibitor to block the phosphorylation of a target kinase's substrate within a cellular context.[16]
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Boronic acid inhibitor (test compound)
-
Stimulant (e.g., growth factor, if required to activate the kinase)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate
-
Secondary antibody conjugated to an appropriate detection molecule (e.g., HRP for chemiluminescence, fluorophore for fluorescence)
-
ELISA or Western blot reagents
-
Microplate reader or imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of the boronic acid inhibitor or a DMSO control for a predetermined time.
-
If necessary, stimulate the cells with a specific agonist to activate the target kinase pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Quantification of Substrate Phosphorylation:
-
ELISA-based method:
-
Coat a microplate with a capture antibody that binds the total substrate.
-
Add the cell lysates to the wells.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a labeled secondary antibody.
-
Measure the signal using a plate reader.
-
-
Western blot-based method:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with the phospho-specific primary antibody and then the corresponding secondary antibody.
-
Detect the signal using an appropriate imaging system.
-
Strip the membrane and re-probe with the total substrate antibody as a loading control.
-
-
-
Data Analysis:
-
For ELISA, calculate the ratio of the phospho-substrate signal to the total substrate signal.
-
For Western blot, quantify the band intensities for the phospho- and total substrate and calculate their ratio.
-
Determine the percent inhibition of substrate phosphorylation at each inhibitor concentration relative to the stimulated control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the cellular IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and characterization of a boronic acid-based kinase inhibitor.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of aminoboronic acids as growth-factor receptor inhibitors of EGFR and VEGFR-1 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. EGFR-Targeted Cellular Delivery of Therapeutic Nucleic Acids Mediated by Boron Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Recommended catalysts and bases for reactions with 2,3-Difluoro-4-formylphenylboronic acid.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for catalysts and bases in reactions involving 2,3-Difluoro-4-formylphenylboronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The provided protocols are based on established methodologies for structurally similar compounds and should serve as a robust starting point for reaction optimization.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of electron-withdrawing fluorine atoms and a formyl group can significantly influence its reactivity. This document outlines recommended catalysts and bases to achieve successful cross-coupling reactions, particularly for the synthesis of biaryl compounds. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[1]
Recommended Catalysts and Bases for Suzuki-Miyaura Cross-Coupling
The choice of catalyst and base is crucial for achieving high yields and minimizing side reactions in Suzuki-Miyaura couplings. For an electron-deficient boronic acid like this compound, catalyst systems that are robust and promote efficient transmetalation are preferred.
Recommended Catalysts: Palladium-based catalysts are the most effective for Suzuki-Miyaura reactions.[2] Both Pd(0) and Pd(II) precatalysts can be used, as the active Pd(0) species is generated in situ. For challenging couplings involving electron-deficient partners, ligands play a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Palladium(0) Precatalysts:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
-
Palladium(II) Precatalysts (require in-situ reduction):
-
Palladium(II) acetate (Pd(OAc)₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Recommended Ligands (for use with Pd(II) precatalysts): The use of bulky, electron-rich phosphine ligands can enhance catalyst activity and stability.[2]
-
Triphenylphosphine (PPh₃)
-
Tricyclohexylphosphine (PCy₃)
-
Buchwald ligands (e.g., SPhos, XPhos)
Recommended Bases: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling. A variety of inorganic bases are commonly employed.
-
Carbonates:
-
Potassium carbonate (K₂CO₃)
-
Sodium carbonate (Na₂CO₃)
-
Caesium carbonate (Cs₂CO₃)
-
-
Phosphates:
-
Potassium phosphate (K₃PO₄)
-
The choice of base can be solvent-dependent and may require optimization for specific substrates.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are derived from successful couplings of similar electron-poor fluorinated arylboronic acids.[3][4]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aryl Bromide | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 | 12-24 | 70-95 |
| Aryl Iodide | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | 8-16 | 75-98 |
| Aryl Chloride | Pd₂(dba)₃ (2-4) | XPhos (4-8) | Cs₂CO₃ (2-3) | t-BuOH or Dioxane | 100-120 | 18-36 | 60-85 |
| Heteroaryl Bromide | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | DMF/H₂O | 90-110 | 12-24 | 65-90 |
Note: Yields are estimates based on reactions with analogous compounds and will vary depending on the specific substrates used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure that can be adapted for specific substrates.
Materials:
-
This compound
-
Aryl halide (bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2-3 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous organic solvent (e.g., Dioxane) and degassed water via syringe. The typical solvent ratio is between 3:1 and 5:1 (organic:water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow
The following diagram outlines the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Experimental Workflow.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Difluoro-4-formylphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functional group tolerance in reactions involving 2,3-Difluoro-4-formylphenylboronic acid, a versatile building block in modern organic synthesis. The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies, primarily the Suzuki-Miyaura reaction.
Introduction
This compound is a valuable reagent in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring can enhance the metabolic stability and bioavailability of target molecules, while the formyl group provides a reactive handle for further synthetic transformations. This trifunctional nature—a boronic acid for cross-coupling, electron-withdrawing fluorine substituents, and a reactive aldehyde—makes it a highly attractive component in the design and synthesis of complex organic molecules and pharmaceutical intermediates.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, known for its mild reaction conditions and broad functional group tolerance.[1] Understanding the compatibility of various functional groups with this compound in such reactions is crucial for the efficient design of synthetic routes.
Functional Group Tolerance in Suzuki-Miyaura Coupling
While a comprehensive study specifically detailing the functional group tolerance of this compound is not extensively documented in a single source, a review of its applications in the synthesis of complex molecules allows for the compilation of compatible functional groups. The inherent robustness of the Suzuki-Miyaura reaction suggests a wide range of functionalities are well-tolerated.
The formyl group of this compound is generally stable under typical Suzuki-Miyaura conditions, allowing for the direct use of this reagent without the need for a protecting group. This is a significant advantage in multi-step syntheses.
Table 1: Compatibility of Functional Groups in Suzuki-Miyaura Reactions with this compound
| Functional Group Class | Example Functional Group | Compatibility | Notes |
| Halogens | -Cl, -Br, -I | Compatible | Aryl and heteroaryl halides are the primary coupling partners. Reactivity order is typically I > Br > Cl. |
| Ethers | -OCH₃, -OPh | Compatible | Generally stable and do not interfere with the catalytic cycle. |
| Esters | -COOCH₃, -COOEt | Compatible | Ester functionalities are well-tolerated, making this a useful reaction for the synthesis of complex pharmaceutical intermediates. |
| Amides | -CONH₂, -CONHR, -CONR₂ | Compatible | Amide bonds are stable under the reaction conditions. |
| Nitriles | -CN | Compatible | The cyano group is generally inert in Suzuki-Miyaura couplings. |
| Nitro Groups | -NO₂ | Compatible | Electron-withdrawing nitro groups are tolerated on the coupling partner. |
| Ketones | -COCH₃ | Compatible | Ketone functionalities are generally compatible. |
| Alcohols | -OH (phenolic and aliphatic) | Compatible | While generally compatible, acidic protons of phenols might require the use of a stronger base or protection in some cases. |
| Amines | -NH₂, -NHR, -NR₂ | Compatible | Basic amine functionalities are generally tolerated, though they can sometimes interact with the palladium catalyst. The choice of ligand can be crucial. |
| Heterocycles | Pyridines, Furans, Thiophenes, Indoles | Compatible | A wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles can be successfully coupled.[1] |
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Example Reaction Data for Protocol 1
| Aryl Bromide | Product | Yield (%) |
| 4-Bromoanisole | 4'-Methoxy-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde | >90 |
| Methyl 4-bromobenzoate | 4'-(Methoxycarbonyl)-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde | >85 |
| 4-Bromobenzonitrile | 4'-Cyano-2,3-difluoro-[1,1'-biphenyl]-4-carbaldehyde | >90 |
| 1-Bromo-4-nitrobenzene | 2,3-Difluoro-4'-nitro-[1,1'-biphenyl]-4-carbaldehyde | >80 |
Note: The yields presented are typical and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Logical Relationship of Key Components in a Suzuki-Miyaura Reaction
Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a robust and versatile building block for palladium-catalyzed cross-coupling reactions. Its ability to participate in Suzuki-Miyaura couplings in the presence of a wide array of functional groups, without the need for protection of its formyl group, makes it a highly valuable tool for the synthesis of complex molecules in drug discovery and materials science. The provided protocols serve as a general guideline, and optimization for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols for the Synthesis of Novel Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of three high-performance organic electronic materials: Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) for organic field-effect transistors (OFETs), 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) for thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), and 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene (ITIC) as a non-fullerene acceptor for organic solar cells (OSCs).
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) for High-Performance OFETs
DNTT is a p-type organic semiconductor known for its high charge carrier mobility and excellent air stability, making it a promising candidate for next-generation flexible electronics.[1]
Synthesis Protocol for DNTT
A straightforward synthesis of DNTT can be achieved from readily available 2-methoxynaphthalenes.[2][3]
Experimental Protocol:
-
Synthesis of 2-bromo-3-methoxynaphthalene: To a solution of 2-methoxynaphthalene (1.0 eq) in dichloromethane (DCM), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. After completion of the reaction, quench with water and extract the product with DCM. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 2-bromo-3-methoxynaphthalene.
-
Synthesis of 3,3'-dimethoxy-2,2'-binaphthyl: In a flame-dried Schlenk flask, dissolve 2-bromo-3-methoxynaphthalene (1.0 eq) in dry toluene. Add Pd(PPh₃)₄ (0.05 eq) and an aqueous solution of Na₂CO₃ (2 M, 3.0 eq). Degas the mixture with argon for 15 minutes. Heat the reaction mixture to 100 °C and stir for 24 hours. Cool to room temperature, add water, and extract with toluene. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield 3,3'-dimethoxy-2,2'-binaphthyl.
-
Synthesis of 2,2'-dihydroxy-3,3'-binaphthyl: To a solution of 3,3'-dimethoxy-2,2'-binaphthyl (1.0 eq) in dry DCM, add BBr₃ (3.0 eq) dropwise at -78 °C under an argon atmosphere. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄. Remove the solvent under reduced pressure to obtain 2,2'-dihydroxy-3,3'-binaphthyl.
-
Synthesis of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT): A mixture of 2,2'-dihydroxy-3,3'-binaphthyl (1.0 eq) and Lawesson's reagent (1.5 eq) in dry toluene is refluxed for 12 hours under an argon atmosphere. After cooling to room temperature, the precipitate is collected by filtration, washed with methanol, and then purified by vacuum sublimation to afford pure DNTT.
OFET Fabrication Protocol
A top-contact, bottom-gate OFET architecture is commonly used for DNTT-based devices.[4]
Experimental Protocol:
-
Substrate Cleaning: Clean heavily n-doped Si wafers with a 300 nm SiO₂ layer by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with octadecyltrichlorosilane (OTS) by immersing the substrates in a 10 mM solution of OTS in toluene for 1 hour. Rinse the substrates with toluene and acetone and then anneal at 120 °C for 1 hour.
-
DNTT Deposition: Deposit a 50 nm thick film of DNTT onto the OTS-treated SiO₂/Si substrate by thermal evaporation in a high vacuum chamber (10⁻⁶ Torr) at a deposition rate of 0.1 Å/s. Maintain the substrate temperature at 60 °C during deposition.
-
Source/Drain Electrode Deposition: Deposit 50 nm thick gold source and drain electrodes through a shadow mask onto the DNTT film by thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask, typically 50 µm and 1000 µm, respectively.
-
Annealing: Anneal the fabricated devices at 120 °C for 30 minutes in a nitrogen-filled glovebox to improve the film crystallinity and device performance.
Quantitative Data
| Parameter | Value | Reference |
| Material Properties | ||
| HOMO Level | -5.4 eV | [1] |
| LUMO Level | -2.3 eV | [1] |
| Ionization Potential | 5.4 eV | [5] |
| OFET Performance | ||
| Hole Mobility (µ) | up to 8.0 cm²/Vs | [2][3] |
| On/Off Ratio | > 10⁷ | [1] |
| Threshold Voltage (Vth) | -10 to 0 V | [1] |
Visualizations
Caption: Synthesis pathway for DNTT.
Caption: DNTT OFET fabrication workflow.
2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) for TADF OLEDs
4CzIPN is a prominent TADF emitter used in high-efficiency OLEDs. Its small singlet-triplet energy splitting allows for efficient harvesting of triplet excitons, leading to high internal quantum efficiencies.[6]
Synthesis Protocol for 4CzIPN
A practical and simple column-free chemical process for the large-scale production of 4CzIPN has been reported.[7][8]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 9H-carbazole (4.4 eq) and dry tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (4.2 eq) in THF dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophilic Substitution: Add a solution of tetrafluoroisophthalonitrile (1.0 eq) in dry THF to the reaction mixture. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature. Add methanol to precipitate the product. Collect the yellow solid by vacuum filtration and wash with methanol and diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a mixture of chloroform and hexane to yield high-purity 4CzIPN as a bright yellow solid.
TADF OLED Fabrication Protocol
A typical multilayer OLED structure is fabricated by thermal evaporation.[2][9]
Experimental Protocol:
-
Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN) onto the ITO substrate by thermal evaporation.
-
Hole Transport Layer (HTL): Deposit a 30 nm layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (α-NPD) by thermal evaporation.
-
Emissive Layer (EML): Co-evaporate 1,3-bis(N-carbazolyl)benzene (mCP) as the host and 4CzIPN as the dopant (15 wt%) to form a 30 nm thick emissive layer.
-
Electron Transport Layer (ETL): Deposit a 35 nm layer of bis(10-hydroxybenzo[h]quinolinato)beryllium (Bebq₂) by thermal evaporation.
-
Electron Injection Layer (EIL): Deposit a 0.8 nm layer of lithium fluoride (LiF).
-
Cathode: Deposit a 100 nm thick aluminum (Al) cathode.
Quantitative Data
| Parameter | Value | Reference |
| Material Properties | ||
| HOMO Level | -5.8 eV | [6] |
| LUMO Level | -3.4 eV | [6] |
| Photoluminescence Max (in Toluene) | 520 nm | [6] |
| OLED Performance | ||
| Maximum External Quantum Efficiency (EQE) | up to 43.9% | [2] |
| Maximum Current Efficiency | 144 cd/A | [2] |
| Maximum Power Efficiency | 126 lm/W | [2] |
| Turn-on Voltage | 2.6 V | [2] |
| Emission Color | Green | [2] |
Visualizations
Caption: Synthesis pathway for 4CzIPN.
Caption: TADF OLED device architecture.
ITIC for High-Efficiency Non-Fullerene Organic Solar Cells
ITIC is a benchmark non-fullerene acceptor (NFA) that has played a crucial role in the rapid development of high-performance organic solar cells, with power conversion efficiencies exceeding those of fullerene-based devices.[10]
Synthesis Protocol for ITIC
The synthesis of ITIC involves a multi-step process, culminating in a Knoevenagel condensation.
Experimental Protocol:
-
Synthesis of the IDT core (5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene): This core is typically synthesized through a series of cross-coupling and cyclization reactions starting from smaller aromatic building blocks. The specific procedures can be complex and are detailed in specialized literature.
-
Synthesis of the end-capping group precursor (1,1-dicyanomethylene-3-indanone): To a solution of 1,3-indandione (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 2 hours. Cool the reaction mixture to room temperature, and the product will precipitate. Collect the solid by filtration and wash with cold ethanol to obtain 1,1-dicyanomethylene-3-indanone.
-
Synthesis of ITIC: Dissolve the IDT core (1.0 eq) and 1,1-dicyanomethylene-3-indanone (2.2 eq) in chloroform. Add a few drops of pyridine as a catalyst. Reflux the mixture for 12 hours. After cooling, purify the product by column chromatography on silica gel using a mixture of chloroform and hexane as the eluent to yield ITIC as a dark solid.
Organic Solar Cell Fabrication Protocol
A conventional bulk heterojunction (BHJ) device architecture is commonly employed for ITIC-based OSCs.
Experimental Protocol:
-
Substrate Cleaning: Clean patterned ITO-coated glass substrates as described in section 2.2.1.
-
Hole Transport Layer (HTL): Spin-coat a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrates at 3000 rpm for 30 seconds. Anneal the substrates at 150 °C for 15 minutes in air.
-
Active Layer: Prepare a blend solution of a suitable polymer donor (e.g., PBDB-T) and ITIC (typically in a 1:1 weight ratio) in chlorobenzene with a small amount of a processing additive like 1,8-diiodooctane (DIO). Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve a desired thickness (e.g., 100 nm). Anneal the film at a specified temperature (e.g., 100 °C) for 10 minutes.
-
Electron Transport Layer (ETL): A thin layer of a fullerene derivative (e.g., PC₆₁BM) or a perylene diimide derivative (e.g., PDINN) can be deposited on top of the active layer.
-
Cathode: Deposit a 100 nm thick aluminum (Al) or silver (Ag) cathode by thermal evaporation through a shadow mask.
Quantitative Data
| Parameter | Value | Reference |
| Material Properties | ||
| HOMO Level | -5.48 eV | [10] |
| LUMO Level | -3.83 eV | [10] |
| Optical Bandgap | 1.59 eV | [11] |
| OSC Performance (with PBDB-T donor) | ||
| Power Conversion Efficiency (PCE) | > 11% | |
| Open-Circuit Voltage (Voc) | ~0.9 V | |
| Short-Circuit Current Density (Jsc) | ~17 mA/cm² | |
| Fill Factor (FF) | ~70% |
Visualizations
Caption: Simplified synthesis of ITIC.
Caption: OSC energy level diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. ossila.com [ossila.com]
- 10. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,3-Difluoro-4-formylphenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the fluoro and formyl substituents presents unique challenges, primarily the propensity for protodeboronation, which can lead to diminished yields.
Frequently Asked Questions (FAQs)
Q1: Why are yields often low when using this compound?
A1: The primary reason for low yields is the high susceptibility of this boronic acid to protodeboronation.[1] The two electron-withdrawing fluorine atoms and the formyl group make the carbon-boron bond weaker and more prone to cleavage by proton sources (like water) in the reaction mixture, especially under basic conditions.[1][2] This side reaction consumes the boronic acid, preventing it from participating in the desired cross-coupling catalytic cycle.
Q2: What are the most common side reactions, and how can I identify them?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This replaces the boronic acid group with a hydrogen atom, yielding 2,3-difluorobenzaldehyde. This byproduct can be identified by GC-MS or LC-MS analysis of the crude reaction mixture. This is often the major cause of low yield with electron-deficient boronic acids.[2]
-
Homocoupling: Two molecules of the boronic acid react to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's cycle.[2][3] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial for prevention.[2]
Q3: Should I use the boronic acid directly, or is a more stable derivative (e.g., pinacol ester, MIDA boronate) better?
A3: For boronic acids that are prone to decomposition, converting them to more stable derivatives like pinacol esters, MIDA boronates, or trifluoroborate salts is a highly effective strategy.[4][5][6] These derivatives exhibit greater stability and often release the active boronic acid species slowly into the reaction, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[4][6]
Troubleshooting Guide
Problem: Low to No Product Formation with Starting Material Unconsumed
Q: My reaction is not working, and I recover most of my starting materials. What are the first things to check?
A: When a Suzuki coupling fails to initiate, begin by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and phosphine ligand are active and not degraded.[3][7] Pd(0) is the active catalytic species; if using a Pd(II) precatalyst, it must be reduced in situ.[3] Consider using a fresh batch or a more robust, air-stable precatalyst, such as a Buchwald G3 or G4 precatalyst, which can be more efficient at generating the active Pd(0) species.[4][8]
-
Inert Atmosphere: The presence of oxygen can deactivate the catalyst.[2][3] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout.[2]
-
Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.[3]
Problem: Significant Protodeboronation Byproduct Observed
Q: I've confirmed that protodeboronation is the main cause of my low yield. How can I minimize this?
A: Mitigating protodeboronation is critical for this substrate. Here are several strategies:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[9] Using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) is often beneficial compared to strong bases like NaOH.[2][7]
-
Reaction Conditions: Faster coupling kinetics can outcompete the slower protodeboronation. Using a more active catalyst system (e.g., Buchwald precatalysts) may allow the reaction to proceed quickly at lower temperatures (e.g., 40-80 °C), further suppressing the decomposition pathway.[4][8]
-
Use of Boronate Esters: Converting the boronic acid to a more stable pinacol or neopentyl glycol ester can significantly reduce protodeboronation.[5]
Problem: Significant Homocoupling Byproduct Observed
Q: My primary byproduct is the symmetrical dimer from the homocoupling of my boronic acid. What is the cause and solution?
A: The main cause of homocoupling is typically the presence of oxygen.[2]
-
Improve Degassing: Ensure all solvents, including any aqueous base solutions, are rigorously degassed before use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period (e.g., 30 minutes) are effective.[10]
-
Maintain Inert Atmosphere: Use Schlenk line techniques to ensure the reaction vessel remains free of oxygen throughout the setup and reaction time.[11]
Optimization of Reaction Parameters
Data Presentation: Parameter Selection Guide
The optimal conditions for Suzuki coupling are highly dependent on the specific substrates. The following tables provide general guidance for optimizing the reaction with the challenging this compound.
Table 1: Comparison of Bases for Sensitive Boronic Acids
| Base | Strength | Typical Equivalents | Comments | References |
| K₃PO₄ | Moderate | 2.0 - 3.0 | Often a good first choice for sensitive substrates; effective in many solvent systems. | [3][7] |
| Cs₂CO₃ | Moderate | 2.0 - 3.0 | Highly effective, particularly for sterically hindered or electron-deficient partners. | [7][12] |
| KF | Mild | 3.0 | Can be effective in anhydrous conditions and minimizes side reactions with base-labile groups. | [2][9] |
| Na₂CO₃ | Moderate | 2.0 - 3.0 | A common and cost-effective base, but may be too harsh for this specific substrate. | [13] |
Table 2: Catalyst and Ligand Selection Guide
| Catalyst System | Ligand Type | Recommended for | Comments | References |
| XPhos Pd G3/G4 | Buchwald (Dialkylbiaryl phosphine) | Electron-deficient substrates, sterically hindered couplings. | Highly active, air-stable precatalysts that generate Pd(0) rapidly, minimizing boronic acid decomposition. | [3][4] |
| SPhos Pd G3/G4 | Buchwald (Dialkylbiaryl phosphine) | Electron-deficient substrates, heteroaryl couplings. | Similar to XPhos, offers high activity and stability. | [4][7] |
| Pd(dppf)Cl₂ | Ferrocenyl phosphine | General purpose, robust. | A versatile and robust catalyst often used for challenging couplings. | [14] |
| Pd(PPh₃)₄ | Triphenylphosphine | Electron-rich halides. | "Classic" catalyst, but often less effective for challenging substrates; may require higher temperatures. | [12] |
Table 3: Solvent System Recommendations
| Solvent System | Typical Ratio | Temperature Range (°C) | Comments | References |
| Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 | A very common and effective system for a wide range of Suzuki couplings.[3] | [3][15] |
| Toluene / H₂O | 4:1 to 10:1 | 80 - 110 | Good alternative to dioxane; can be run biphasically. | |
| 2-MeTHF / H₂O | 4:1 to 10:1 | 80 - 100 | An effective and more environmentally friendly alternative to THF or dioxane.[16] | [16] |
| THF / H₂O | 4:1 to 10:1 | 40 - 66 | Lower boiling point may be advantageous for highly active catalysts. | [4][17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Precatalyst
This protocol is a starting point for the coupling of this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.[2][3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl halide.[3]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (start with 80 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
Protecting the boronic acid as its pinacol ester can significantly improve stability and subsequent reaction yields.
-
Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Isolation: Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction (as in Protocol 1, using 1.3 equivalents) without further purification.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: Suzuki-Miyaura catalytic cycle with key failure point.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 17. reddit.com [reddit.com]
Common side-products and impurities in 2,3-Difluoro-4-formylphenylboronic acid reactions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2,3-Difluoro-4-formylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed in cross-coupling reactions with this compound?
A1: The most prevalent side-products in cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the result of protodeboronation and homocoupling. Due to the electron-withdrawing nature of the two fluorine atoms and the formyl group, this compound is susceptible to these side reactions.[1][2]
-
Protodeboronation: This is an undesired reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2,3-difluorobenzaldehyde.[1][3] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 2,2',3,3'-tetrafluoro-4,4'-diformylbiphenyl. This is often promoted by the presence of oxygen and can be a significant byproduct.[2][4]
Q2: How can I minimize protodeboronation when using this compound?
A2: Minimizing protodeboronation is crucial for achieving high yields. Several strategies can be employed:
-
Choice of Base: Use weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[1]
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried, as water can be a proton source for this side reaction.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired cross-coupling.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. These esters can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[3][5]
Q3: What conditions favor the homocoupling of this compound?
A3: Homocoupling is often promoted by oxidative conditions. Key factors include:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[4] It is essential to work under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst System: The choice of palladium catalyst and ligands can influence the extent of homocoupling. In some cases, the use of specific ligands can suppress this side reaction.
Q4: How can I detect and quantify impurities in my reaction mixture?
A4: Several analytical techniques can be used to identify and quantify the main compound and its impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for separating and quantifying the starting materials, desired product, and major side-products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and can be used for the identification and trace-level quantification of impurities.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of volatile components in the reaction mixture.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify the structures of the main product and impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of this compound | - Use a milder base (e.g., K₃PO₄, Cs₂CO₃).- Ensure strictly anhydrous reaction conditions.- Lower the reaction temperature.- Consider converting the boronic acid to its pinacol ester.[1][3] |
| Homocoupling of the boronic acid | - Thoroughly degas all solvents and the reaction mixture.- Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.- Optimize the palladium catalyst and ligand system. |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand.- Consider using a pre-catalyst that is more stable and forms the active catalytic species under the reaction conditions. |
| Poor Reactivity of the Coupling Partner | - For less reactive aryl chlorides, a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands) and stronger bases may be required. |
Issue 2: Presence of Significant Amounts of 2,3-Difluorobenzaldehyde
| Potential Cause | Troubleshooting Steps |
| Protodeboronation | - This is the primary cause. Refer to the troubleshooting steps for protodeboronation in "Issue 1". |
| Hydrolysis of the Formyl Group | - While less common under typical cross-coupling conditions, ensure the workup procedure is not overly acidic or basic for extended periods if this is a concern. |
Issue 3: High Levels of the Homocoupling Product
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Improve the degassing procedure for solvents and the reaction vessel.- Ensure a constant positive pressure of an inert gas. |
| Suboptimal Catalyst System | - Screen different palladium catalysts and ligands. Some ligand systems are known to favor the desired cross-coupling over homocoupling. |
Quantitative Data on Side-Products
| Impurity | Chemical Name | Typical Formation Conditions | Illustrative % in Crude Product (by HPLC) |
| Protodeboronation Product | 2,3-Difluorobenzaldehyde | Aqueous/protic media, strong base, high temperature | 5 - 20% |
| Homocoupling Product | 2,2',3,3'-Tetrafluoro-4,4'-diformylbiphenyl | Presence of oxygen, certain catalyst systems | 2 - 15% |
| Anhydride (Boroxine) | Trimeric anhydride of the boronic acid | Storage, presence of moisture | 1 - 5% |
| Residual Palladium | - | From the catalyst | < 1000 ppm (before purification) |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for similar fluorinated phenylboronic acids.
Materials:
-
4-Bromo-2,3-difluorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Under an argon atmosphere, dissolve 4-bromo-2,3-difluorobenzaldehyde in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate dropwise, again keeping the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1N HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by washing with a non-polar solvent like n-hexane to afford this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a dry Schlenk flask, combine this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent to the flask via syringe.
-
In a separate vial, weigh the palladium catalyst and add it to the reaction flask under a positive flow of argon.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Main reaction vs. side-product pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. env.go.jp [env.go.jp]
Technical Support Center: Purification of Synthetic Products from 2,3-Difluoro-4-formylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized from 2,3-Difluoro-4-formylphenylboronic acid. The focus is on purification challenges commonly encountered in Suzuki-Miyaura coupling reactions, a primary application for this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of biaryl aldehydes and related compounds derived from this compound.
Issue 1: Co-elution of Product with Starting Material (Aryl Halide) during Column Chromatography
-
Possible Cause: The polarity of your desired biaryl product is very similar to the unreacted aryl halide starting material. This is common when the coupling partner is also a relatively nonpolar aromatic compound.
-
Troubleshooting Steps:
-
Optimize Solvent System:
-
Normal Phase (Silica Gel): Employ a solvent system with a shallower gradient. Start with a very nonpolar mobile phase (e.g., pure hexanes or heptane) and slowly increase the proportion of a more polar solvent like ethyl acetate or dichloromethane. Small increments in polarity can often resolve closely eluting spots. Consider using a ternary solvent system, for example, Hexane:Dichloromethane:Ethyl Acetate, to fine-tune the selectivity.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using neutral alumina. For some boronic acid derivatives and their products, alumina can offer different selectivity compared to silica.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.[1] Experiment with different solvent systems. A good starting point is a solvent in which the product is sparingly soluble at room temperature but readily soluble when hot. Common solvent systems for biaryl compounds include hexanes/ethyl acetate, methanol/water, or ethanol.[2][3]
-
Chemical Derivatization of the Aldehyde: The formyl group provides a unique chemical handle for purification. You can selectively react the aldehyde in the crude mixture with sodium bisulfite to form a water-soluble adduct.
-
Protocol: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, toluene). Extract the solution with a saturated aqueous solution of sodium bisulfite. The aldehyde product will move to the aqueous layer as the bisulfite adduct, leaving the non-aldehydic impurities (like the aryl halide) in the organic layer. Separate the aqueous layer and regenerate the aldehyde by adding a base (e.g., NaHCO₃ or NaOH solution) and then extract the pure product back into an organic solvent.
-
-
Issue 2: Presence of Homocoupled Biaryl Impurity
-
Possible Cause: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl derived from this compound. This impurity can be difficult to separate from the desired product.
-
Troubleshooting Steps:
-
Reaction Optimization: The best way to deal with this impurity is to minimize its formation during the reaction. Ensure thorough degassing of your reaction mixture and solvents to remove oxygen, which can promote homocoupling.
-
Chromatography: Careful optimization of column chromatography, as described in Issue 1, is the primary method for removing the homocoupled product. Due to the likely difference in symmetry and polarity, a well-optimized gradient should provide separation.
-
Recrystallization: The difference in crystal lattice packing between the desired product and the symmetrical homocoupled impurity can often be exploited through recrystallization.[1]
-
Issue 3: Residual Palladium Catalyst Contamination
-
Possible Cause: The palladium catalyst used in the Suzuki reaction can sometimes be carried through the workup and contaminate the final product, often appearing as a black or grey solid.
-
Troubleshooting Steps:
-
Filtration through Celite®: Before the aqueous workup, filter the crude reaction mixture through a pad of Celite® to remove the heterogeneous palladium catalyst.[3]
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add activated charcoal. Stir the mixture for a period, and then filter through Celite®. The charcoal will adsorb the residual palladium.[1]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can sometimes help to remove residual palladium salts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound in a Suzuki coupling?
A1: The most common impurities include:
-
Unreacted starting materials: this compound and the aryl halide coupling partner.
-
Homocoupled product: A symmetrical biaryl formed from the coupling of two molecules of this compound.
-
Protodeboronation product: 2,3-Difluorobenzaldehyde, formed by the cleavage of the C-B bond of the starting boronic acid.
-
Residual palladium catalyst.
Q2: My product is an oil and cannot be recrystallized. What is the best purification strategy?
A2: For oily products, column chromatography is the most common and effective purification method.[4] If you are facing challenges with co-elution, consider the following:
-
Optimize Chromatography: Experiment extensively with different solvent systems and stationary phases (silica vs. alumina).
-
Bisulfite Adduct Formation: As your product contains an aldehyde, the bisulfite adduct formation described in Troubleshooting Issue 1 is an excellent non-chromatographic method to purify your oily product.
-
Kugelrohr Distillation: If your product is thermally stable and has a sufficiently low boiling point, Kugelrohr distillation under high vacuum can be an option for purification.
Q3: Can I use reverse-phase chromatography to purify my product?
A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective technique, especially for polar biaryl compounds. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of your final product:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for confirming the structure and assessing the purity of your compound. The absence of signals corresponding to impurities is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide both the purity profile (from the LC chromatogram) and the mass of your compound, confirming its identity.
-
Melting Point: For solid products, a sharp melting point range close to the literature value indicates high purity.
Data Presentation
The following tables summarize typical purification methods and expected outcomes for products derived from this compound in Suzuki-Miyaura reactions.
Table 1: Common Purification Techniques and Their Applicability
| Purification Method | Target Impurities | Typical Purity Achieved | Applicability |
| Column Chromatography (Silica Gel) | Unreacted starting materials, homocoupled product | >95% | Most products (solids and oils) |
| Recrystallization | Unreacted starting materials, homocoupled product | >99% | Solid products |
| Acid-Base Extraction | Acidic or basic impurities | Variable | To remove unreacted boronic acid or basic side products |
| Bisulfite Adduct Formation | Non-aldehydic impurities | >98% | Aldehyde-containing products |
Table 2: Example Solvent Systems for Purification
| Purification Method | Product Type | Example Solvent System(s) | Reference |
| Column Chromatography | Fluorinated biaryl | Hexanes/Ethyl Acetate (gradient) | [5] |
| Biphenyl derivative | Dichloromethane/Methanol | [4] | |
| Recrystallization | Biaryl carbonyl compound | Hexanes/Methanol | [3] |
| Biaryl alcohol | Petroleum Ether | [1] |
Experimental Protocols
Protocol 1: General Workup Procedure for a Suzuki-Miyaura Reaction
-
After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If a solid palladium catalyst is visible, filter the mixture through a pad of Celite®, washing with the reaction solvent.
-
Dilute the filtrate with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine. To remove unreacted boronic acid, an optional wash with a mild aqueous base (e.g., 1M Na₂CO₃) can be performed.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column (dry loading), or dissolve it in a minimal amount of the initial eluent and load it directly (wet loading).
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification via Bisulfite Adduct Formation
-
Dissolve the crude product containing the biaryl aldehyde in diethyl ether or another suitable water-immiscible solvent.
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 5-10 minutes.
-
Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of the aldehyde.
-
Separate the aqueous layer and wash the organic layer with another portion of the sodium bisulfite solution to ensure complete extraction of the aldehyde.
-
Combine the aqueous layers and wash them with a small amount of diethyl ether to remove any remaining non-aldehydic impurities.
-
To regenerate the aldehyde, add a saturated aqueous solution of sodium bicarbonate or 1M NaOH to the aqueous layer until the solution is basic (pH > 8).
-
Extract the regenerated aldehyde with several portions of fresh diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified aldehyde.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the purification of Suzuki-Miyaura coupling products.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Stability and decomposition of 2,3-Difluoro-4-formylphenylboronic acid under reaction conditions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and decomposition of 2,3-Difluoro-4-formylphenylboronic acid under typical reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound?
A1: The stability of this compound is primarily affected by several factors:
-
pH: Both acidic and basic conditions can accelerate the decomposition of arylboronic acids.[1][2][3] They are generally most stable at a neutral pH.[1]
-
Temperature: Higher temperatures can increase the rate of decomposition. For long-term storage, refrigeration is recommended.[1]
-
Moisture: Exposure to water can lead to hydrolysis and facilitate decomposition pathways like protodeboronation.[1] It is advisable to handle and store the compound under dry conditions.
-
Presence of Oxidizing Agents: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts.[1]
-
Catalyst and Reagents: Components of a reaction mixture, such as certain bases or palladium catalysts, can influence the rate and pathway of decomposition.
Q2: What is protodeboronation and how does it affect my reactions with this compound?
A2: Protodeboronation is a significant decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this side reaction consumes your boronic acid, leading to reduced yields of the desired coupled product and the formation of 2,3-difluorobenzaldehyde as a byproduct. This process is often accelerated under the basic conditions typically required for the Suzuki-Miyaura reaction.[2][3][4] The electron-withdrawing fluoro and formyl groups on this compound can increase its susceptibility to protodeboronation.
Q3: How should I store this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (below 4°C/39°F).[1] For optimal stability, especially for long-term storage, storing under an inert atmosphere such as nitrogen or argon is recommended to protect it from moisture and oxidation.[1]
Q4: Can I use this compound in aqueous reaction conditions?
A4: While Suzuki-Miyaura reactions are often performed in aqueous solvent mixtures, the presence of water can promote the decomposition of the boronic acid.[2][3][5] If aqueous conditions are necessary, it is crucial to minimize the reaction time and temperature. Alternatively, using a boronic ester derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, can provide enhanced stability and allow for a slow release of the boronic acid under the reaction conditions.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of coupled product and formation of 2,3-difluorobenzaldehyde. | Protodeboronation of the boronic acid. This is a common side reaction, especially with electron-deficient boronic acids under basic conditions. | - Use a milder base: Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases. - Lower the reaction temperature: If possible, run the reaction at a lower temperature to slow the rate of decomposition. - Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete. - Use a boronic ester: Convert the boronic acid to a more stable ester (e.g., pinacol or MIDA ester) which can release the boronic acid slowly in situ.[6] |
| Formation of homocoupled biaryl product (from the coupling partner of the boronic acid). | Decomposition of the boronic acid leading to an imbalance in stoichiometry. When the boronic acid degrades, the palladium catalyst can promote the homocoupling of the other reaction partner. | - Address protodeboronation: See the solutions above. - Use a slight excess of the boronic acid: Adding a small excess (e.g., 1.1-1.2 equivalents) can compensate for some degradation. |
| Inconsistent reaction yields. | Variable quality of the this compound. The compound may have degraded during storage due to exposure to air or moisture. | - Use freshly opened or high-purity reagent. - Store the compound properly: Keep it in a desiccator under an inert atmosphere and refrigerated. - Analyze the starting material: Check the purity of the boronic acid by NMR or HPLC before use. |
| Reaction fails to initiate or proceeds very slowly. | Inhibition or deactivation of the palladium catalyst. While less common, interactions between the boronic acid and the catalyst can occur. More likely, the boronic acid has degraded before the catalytic cycle can efficiently proceed. | - Ensure all reagents are dry and solvents are degassed. - Choose a robust catalyst system: Modern palladium pre-catalysts with bulky phosphine ligands can be more efficient and less prone to deactivation.[4] - Staggered addition: Consider adding the boronic acid portion-wise to the reaction mixture to maintain a lower, more constant concentration. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by ¹H NMR Spectroscopy
This protocol allows for the qualitative and semi-quantitative analysis of the decomposition of the boronic acid under specific conditions.
Objective: To observe the disappearance of the this compound signal and the appearance of signals from decomposition products (e.g., 2,3-difluorobenzaldehyde from protodeboronation).
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent if needed)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
In an NMR tube, dissolve a precisely weighed amount of this compound in a known volume of the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Subject the NMR tube to the desired reaction conditions (e.g., place it in a heated oil bath at a specific temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Analyze the spectra by integrating the characteristic peaks of the boronic acid and the decomposition products relative to the internal standard. A decrease in the integral of the boronic acid signals and an increase in the signals of the byproduct will indicate decomposition.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a quantitative measure of the stability of this compound.
Objective: To quantify the percentage of remaining this compound after exposure to stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffer salts (e.g., phosphate, acetate) if pH control is needed
-
HPLC system with a UV detector
-
A suitable reversed-phase HPLC column (e.g., C18)
Procedure:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. The UV detector should be set to a wavelength where the compound has significant absorbance.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Divide the stock solution into several vials and expose them to different stress conditions (e.g., varying temperatures, pH values, or in the presence of a specific base or catalyst).
-
At predetermined time points, withdraw an aliquot from each vial, quench the degradation if necessary (e.g., by neutralization), and dilute it to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the this compound peak.
-
Calculate the percentage of the remaining boronic acid at each time point relative to the initial concentration (t=0).
Visualizations
Caption: Major decomposition pathways for this compound.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Protodeboronation of 2,3-Difluoro-4-formylphenylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of protodeboronation when using 2,3-Difluoro-4-formylphenylboronic acid in chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions.
Understanding the Challenge: Protodeboronation
Protodeboronation is a common and often problematic side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. This process leads to the formation of an undesired byproduct, 2,3-difluorobenzaldehyde, at the expense of the desired coupled product. This compound is particularly susceptible to this reaction due to the presence of electron-withdrawing fluorine and formyl groups, which increase the electrophilicity of the ipso-carbon atom.
This process can be catalyzed by both acid and base, but it is especially prevalent under the basic conditions typically required for Suzuki-Miyaura coupling reactions. The primary goal is to accelerate the rate of the desired cross-coupling reaction to outcompete the rate of protodeboronation.
Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a significant amount of the protodeboronated byproduct (2,3-difluorobenzaldehyde) in my Suzuki-Miyaura reaction. What are the likely causes?
A1: The formation of the protodeboronated byproduct is a clear indication that the rate of protodeboronation is competitive with or exceeding the rate of your desired cross-coupling reaction. Several factors associated with your reaction conditions are likely contributing to this issue:
-
Strong Base: The use of strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate base-catalyzed protodeboronation.
-
High Temperature: Elevated reaction temperatures increase the rate of most reactions, including protodeboronation.
-
Presence of Water: While a small amount of water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source for protodeboronation.
-
Inefficient Catalyst System: If the palladium catalyst is not sufficiently active, the desired cross-coupling reaction will be slow, allowing more time for the boronic acid to decompose.
-
Prolonged Reaction Times: Leaving the reaction to run for an extended period, especially under harsh conditions, increases the likelihood of protodeboronation.
Q2: What are the most effective initial steps to reduce protodeboronation?
A2: To minimize protodeboronation, a systematic optimization of your reaction conditions is recommended. Here are the most impactful initial adjustments:
-
Modify the Base: Switch from strong bases to milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for electronically demanding substrates.
-
Lower the Reaction Temperature: If your catalyst system is sufficiently active, reducing the temperature can significantly slow the rate of protodeboronation relative to the cross-coupling reaction. Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate.
-
Use a More Active Catalyst System: Employ a highly active palladium precatalyst in combination with a bulky, electron-rich phosphine ligand. Ligands such as SPhos and XPhos are known to accelerate the catalytic cycle, which helps the desired reaction outcompete protodeboronation.
Q3: Should I be using the free boronic acid, or are there more stable alternatives?
A3: Using a more stable derivative of the boronic acid is a highly effective strategy to prevent premature decomposition. This is often referred to as a "slow-release" approach, where the active boronic acid is generated in situ at a low concentration. Consider the following alternatives:
-
Pinacol Ester: Converting the boronic acid to its corresponding pinacol ester can significantly enhance its stability. Pinacol esters are generally more resistant to protodeboronation and can be used directly in Suzuki-Miyaura reactions.
-
MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and air-stable solids. They slowly release the free boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing protodeboronation.
-
Trifluoroborate Salt: Potassium trifluoroborate salts (R-BF₃K) are another class of stable boronic acid surrogates that can be used in cross-coupling reactions.
The choice between these derivatives will depend on the specific requirements of your synthesis and the commercial availability of the desired compound.
Q4: Can I run the reaction under anhydrous conditions to prevent protodeboronation?
A4: While excess water can be detrimental, completely anhydrous conditions may slow down or inhibit the Suzuki-Miyaura reaction, as water is often involved in the transmetalation step. The key is to carefully control the amount of water. Using anhydrous solvents is a good starting point, and in some cases, the addition of a small, controlled amount of water can be beneficial.
Q5: Are there any base-free Suzuki-Miyaura coupling protocols that I can try?
A5: Yes, for extremely base-sensitive substrates, base-free protocols have been developed. These methods often employ specialized catalyst systems and may require the use of boronic acid derivatives like trifluoroborates or employ Lewis acids to facilitate the transmetalation step. These conditions can effectively eliminate base-catalyzed protodeboronation.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of Suzuki-Miyaura reactions with electron-deficient arylboronic acids. While specific data for this compound is limited in the literature, the trends observed with structurally similar compounds are highly relevant.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Typical Yield of Desired Product | Comments |
| 1 | NaOH | Low to Moderate | High risk of protodeboronation. |
| 2 | K₂CO₃ | Moderate to High | Generally effective, but protodeboronation can still be an issue. |
| 3 | K₃PO₄ | High | Often the base of choice for challenging substrates; minimizes protodeboronation. |
| 4 | Cs₂CO₃ | High | A strong, yet often milder, alternative to other carbonate bases. |
| 5 | CsF | Moderate to High | Can be effective, particularly in anhydrous conditions. |
Data is generalized from studies on various electron-deficient arylboronic acids.
Table 2: Comparison of Boronic Acid Forms in Suzuki-Miyaura Coupling
| Entry | Boron Reagent | Relative Stability | Expected Yield of Desired Product |
| 1 | Free Boronic Acid | Low | Variable; highly dependent on reaction conditions. |
| 2 | Pinacol Ester | Moderate | Generally higher than the free acid, especially at elevated temperatures. |
| 3 | MIDA Ester | High | Often provides the highest yields due to the slow-release mechanism. |
| 4 | Trifluoroborate Salt | High | A very stable alternative, often used in base-free or specialized protocols. |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura reactions designed to minimize protodeboronation. These should be considered as starting points and may require further optimization for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling Using a Pinacol Ester and a Mild Base
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos or XPhos).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. If necessary, a small, optimized amount of degassed water can be added (e.g., a 10:1 mixture of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (starting with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Preparation of the Pinacol Ester of this compound
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate, or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or NMR).
-
Work-up: Filter off the dehydrating agent (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, it can be purified by column chromatography or recrystallization.
Visualizing the Protodeboronation Problem and Solutions
The following diagrams illustrate the key chemical pathways and the logic behind the proposed strategies.
Technical Support Center: Optimizing Catalyst and Ligand Selection for Hindered Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with hindered boronic acids, offering potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing low to no conversion of my sterically hindered boronic acid. What are the primary factors to investigate?
A1: Low or no conversion in Suzuki-Miyaura coupling with sterically hindered substrates is a common challenge. The primary reasons often revolve around the choice of catalyst, ligand, base, and reaction conditions, which are critical for overcoming the steric hindrance.
Potential Causes & Troubleshooting Steps:
-
Ineffective Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates.[1] The steric bulk of the reactants can impede the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which is crucial for coupling sterically demanding substrates.[1][2] For extremely hindered substrates, such as those required for the synthesis of tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME may be necessary.[2]
-
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step, and its effectiveness is highly dependent on the specific substrates and solvent.
-
Solution: Screen a variety of bases. Potassium phosphate (K₃PO₄) is a reliable choice for many hindered couplings.[2] For less reactive aryl chlorides or particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) may be more effective.[2][3] The physical form of the base can also be important; using finely powdered bases can improve reaction rates.
-
-
Inappropriate Solvent: The solvent must be able to dissolve all reaction components and be suitable for the chosen reaction temperature.
-
Insufficient Reaction Temperature: Sterically hindered substrates often have higher activation energy barriers that require more thermal energy to overcome.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the palladium precursor, or it may have decomposed.
-
Solution: Use a freshly opened palladium source or a reliable, well-defined precatalyst. Consider purging the reaction vessel with an inert gas (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.
-
A logical workflow for troubleshooting low conversion is presented below.
Caption: A step-by-step workflow for troubleshooting low conversion in Suzuki-Miyaura reactions with hindered boronic acids.
Q2: I am observing significant side reactions, such as homocoupling of the boronic acid or protodeboronation. How can I minimize these?
A2: Side reactions are common in Suzuki-Miyaura couplings, especially with sensitive or hindered substrates. Understanding the causes can help in devising strategies to minimize their occurrence.
Homocoupling:
-
Cause: The presence of oxygen can lead to the oxidative homocoupling of boronic acids. It can also be promoted by certain palladium(II) species if the reduction to the active palladium(0) catalyst is not efficient.
-
Solution:
-
Degassing: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a precatalyst that readily generates the active Pd(0) species can minimize the presence of Pd(II) that can promote homocoupling.[5]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby disfavoring the homocoupling side reaction.[6]
-
Protodeboronation:
-
Cause: This is the cleavage of the C-B bond by a proton source, often from water in the presence of a base. Electron-rich heteroaryl boronic acids can be particularly susceptible to this side reaction.
-
Solution:
-
Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions. However, be aware that some bases require water for their activity.
-
Choice of Base: The choice of base can significantly influence the rate of protodeboronation. Experiment with milder bases if strong bases are causing significant decomposition.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester. These esters can exhibit slower, more controlled release of the boronic acid under the reaction conditions, which can help to minimize protodeboronation.
-
Frequently Asked Questions (FAQs)
Q1: Which type of ligand is generally best for hindered boronic acids?
A1: For sterically hindered boronic acids, bulky and electron-rich phosphine ligands are generally the most effective. These include biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos.[1] N-heterocyclic carbene (NHC) ligands are also highly effective and offer good catalyst stability.[2] The increased steric bulk of these ligands facilitates the reductive elimination step, which is often rate-limiting in couplings with hindered substrates, while their electron-donating properties promote the initial oxidative addition step.
Caption: Logical relationship between substrate hindrance, challenges, and optimal ligand properties.
Q2: How does the choice of palladium precursor affect the reaction?
A2: The choice of palladium precursor can impact catalyst activation and stability. While common sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, they require in-situ reduction to the active Pd(0) species. For challenging couplings, well-defined Pd(II) precatalysts, which incorporate the desired ligand, can offer improved performance and reproducibility by ensuring a consistent 1:1 palladium-to-ligand ratio and facilitating the generation of the active catalyst.
Q3: Can I use the same conditions for different types of hindered boronic acids?
A3: While the general principles of using bulky ligands and appropriate bases apply, the optimal conditions are highly substrate-dependent. The electronic properties of the boronic acid and the coupling partner, as well as the specific steric environment, will influence the ideal choice of catalyst, ligand, base, solvent, and temperature. It is always recommended to perform a small-scale screen of conditions for a new set of substrates.
Data Presentation: Catalyst and Ligand Performance
The following tables summarize quantitative data from various studies to provide a comparative overview of catalyst and ligand performance in Suzuki-Miyaura couplings involving hindered substrates.
Table 1: Effect of Ligand and Base on a Sterically Hindered Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene | 60 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 18 |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 52 |
| 4 | Pd₂(dba)₃ | L1 | K₂CO₃ | Toluene | 85 |
| 5 | Pd₂(dba)₃ | DPPF | K₂CO₃ | Toluene | 20 |
| 6 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | Toluene | 71 |
| 7 | Pd₂(dba)₃ | L1 | NaOH | Toluene | 50 |
| L1 is a specific P-bidentate ligand from the cited study.[6] |
Table 2: Influence of Ligands and Pd Sources on the Suzuki-Miyaura Cross-Coupling of 3-chloroindazole with 5-indole boronic acid
| Entry | Pd Source | Ligand | Conversion (%) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 75 | 56 |
| 2 | Pd₂(dba)₃ | SPhos | 71 | 52 |
| 3 | Pd₂(dba)₃ | RuPhos | 59 | 40 |
| 4 | Pd(OAc)₂ | XPhos | 68 | 49 |
| 5 | P1 | XPhos | 87 | 69 |
| 6 | P2** | SPhos | 97 | 80 |
| P1 is an XPhos-based precatalyst. **P2 is an SPhos-based precatalyst.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Hindered Boronic Acid:
This protocol is a general starting point and will likely require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Hindered boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst; 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos; 1.1-1.5 times the amount of Pd)
-
Base (e.g., K₃PO₄, finely powdered; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane; sufficient to make a 0.1-0.2 M solution)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, hindered boronic acid, base, palladium catalyst, and ligand.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Solvent and Temperature on Reaction Outcomes
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting unexpected outcomes in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common and complex issues related to the impact of solvent and temperature on reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments, providing systematic approaches to identify root causes and implement effective solutions.
Solvent-Related Issues
Q1: My reaction is not proceeding, or the rate is extremely slow. What are the potential solvent-related causes?
A1: An inappropriate solvent is a common reason for slow or stalled reactions. Here’s a checklist of solvent-related factors to investigate:
-
Poor Solubility of Reactants: For a reaction to occur in solution, the reactants must be sufficiently soluble to ensure adequate contact. If one or more of your reactants are not dissolving, the reaction will be slow or may not proceed at all.
-
Solvent-Reactant Incompatibility: Some solvents can react with your reagents. For example, using protic solvents (like alcohols) with highly nucleophilic reagents such as Grignard reagents or n-BuLi is a common mistake, as the solvent will react with the reagent.
-
Miscibility Issues in Multi-Solvent Systems: If you are using a mixture of solvents, ensure they are miscible under the reaction conditions. Phase separation can lead to inconsistent results.
Troubleshooting Steps:
-
Verify Solubility: Before running the reaction, test the solubility of your starting materials in the chosen solvent.
-
Check for Reactivity: Review the literature to ensure your chosen solvent is inert under the planned reaction conditions.
-
Ensure Purity: Use high-purity, dry solvents, as trace impurities like water can inhibit many reactions.[1][2]
Q2: I am observing unexpected side products. How can the solvent be the cause?
A2: The solvent can significantly influence the reaction pathway, sometimes favoring the formation of undesired side products.
-
Stabilization of Intermediates: Solvents can stabilize or destabilize reaction intermediates. For instance, polar protic solvents stabilize carbocation intermediates, favoring SN1-type reactions, which might be an undesired pathway.[1] In contrast, polar aprotic solvents are preferred for SN2 reactions as they do not solvate the nucleophile as strongly, leaving it more reactive.
-
Solvent Participation in the Reaction: In some cases, the solvent itself can act as a reactant. For example, in solvolysis reactions, the solvent acts as the nucleophile.
Troubleshooting Steps:
-
Analyze Solvent Polarity: Consider the polarity of your solvent and its ability to stabilize different potential intermediates. If you are aiming for an SN2 reaction, consider switching from a polar protic to a polar aprotic solvent.
-
Consider a Non-coordinating Solvent: If you suspect the solvent is coordinating with your catalyst or reagents in an undesirable way, try a less coordinating solvent.
Q3: My stereoselective reaction is giving low enantiomeric or diastereomeric excess. How can the solvent play a role?
A3: The solvent can have a profound impact on the stereochemical outcome of a reaction by influencing the energy of the diastereomeric transition states.[3][4][5]
-
Solvation of Transition States: The solvent can preferentially solvate one transition state over another, lowering its energy and thus favoring the formation of one stereoisomer.
-
Catalyst-Solvent Interactions: The solvent can interact with the chiral catalyst, altering its conformation and effectiveness in inducing stereoselectivity.
Troubleshooting Steps:
-
Solvent Screening: Perform the reaction in a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile).[6]
-
Consult the Literature: Look for precedents for similar reactions and see which solvents have been reported to give high stereoselectivity.
Temperature-Related Issues
Q1: My reaction is not reaching completion. Should I increase the temperature?
A1: Increasing the temperature often increases the reaction rate, but it's not always the best solution and should be done systematically.
-
Activation Energy Barrier: Many reactions have a significant activation energy barrier that can be overcome with thermal energy. As a general rule of thumb, the rate of many reactions doubles for every 10 °C increase in temperature.
-
Decomposition: Be aware that starting materials, reagents, catalysts, or the desired product may decompose at higher temperatures, leading to a lower yield and the formation of impurities.[2]
Troubleshooting Steps:
-
Incremental Temperature Increase: Increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS.[7]
-
Check for Decomposition: While monitoring the reaction at a higher temperature, look for the appearance of new, unidentified spots on the TLC plate, which could indicate decomposition.
Q2: I am getting a low yield of my desired product and a significant amount of byproducts. How can temperature be optimized to improve selectivity?
A2: Temperature can influence the selectivity of a reaction, especially when multiple reaction pathways are possible.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the formation of the product that is formed fastest (lowest activation energy). At higher temperatures, the reaction may be under thermodynamic control, favoring the formation of the most stable product.
-
Side Reactions: Higher temperatures can provide enough energy to overcome the activation barriers of undesired side reactions.
Troubleshooting Steps:
-
Lower the Temperature: If you are observing significant byproduct formation, try running the reaction at a lower temperature. This may slow down the reaction but can significantly improve selectivity.
-
Systematic Optimization: For complex systems, a Design of Experiments (DoE) approach can be used to systematically study the effects of temperature and other variables on yield and selectivity.[8][9]
Q3: My catalyst appears to be deactivating quickly. Could temperature be the cause?
A3: Yes, high temperatures can lead to catalyst deactivation through several mechanisms.
-
Sintering: At elevated temperatures, the metal particles on a supported catalyst can agglomerate, reducing the active surface area.[10][11]
-
Leaching: The active metal may leach from the support into the solution at high temperatures.
-
Decomposition of Ligands: In organometallic catalysts, the organic ligands can decompose at high temperatures.
Troubleshooting Steps:
-
Operate at a Lower Temperature: If you suspect thermal deactivation, try running the reaction at the lowest temperature that still provides a reasonable reaction rate.[10]
-
Choose a More Thermally Stable Catalyst: If high temperatures are required, consider using a catalyst with a more robust support or ligand system.
Data Presentation: Solvent Properties
The choice of solvent is critical and should be guided by its physical properties. The following table summarizes key properties of common organic solvents.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (at 20°C unless noted) | Relative Polarity |
| Hexane | C₆H₁₄ | 69 | 1.88 | 0.009 |
| Toluene | C₇H₈ | 110.6 | 2.38 | 0.099 |
| Diethyl Ether | C₄H₁₀O | 34.6 | 4.34 | 0.117 |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.08 | 0.309 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.58 | 0.207 |
| Ethyl Acetate | C₄H₈O₂ | 77 | 6.02 (25°C) | 0.228 |
| Acetone | C₃H₆O | 56.2 | 20.7 (25°C) | 0.355 |
| Acetonitrile (MeCN) | C₂H₃N | 81.6 | 37.5 | 0.460 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 0.386 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | 0.444 |
| Ethanol | C₂H₆O | 78.5 | 24.6 | 0.654 |
| Methanol | CH₄O | 64.7 | 32.7 | 0.762 |
| Water | H₂O | 100 | 80.1 | 1.000 |
Data compiled from various sources.[12][13][14][15][16][17]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
Objective: To identify a suitable solvent that maximizes reaction yield and/or selectivity.
Methodology:
-
Solvent Selection: Choose a range of 4-6 solvents with varying polarities and properties (e.g., a non-polar solvent like toluene, a moderately polar ether like THF, a polar aprotic solvent like acetonitrile, and a polar protic solvent like ethanol, if compatible with the reagents).
-
Reaction Setup:
-
In separate, identical reaction vessels, add the starting material(s) and any solid reagents.
-
To each vessel, add the same volume of one of the selected solvents.
-
Stir the mixtures at room temperature for a few minutes to ensure dissolution.
-
Add the final reagent or catalyst to initiate the reaction in each vessel simultaneously.
-
-
Reaction Monitoring:
-
Stir all reactions at the same temperature.
-
Monitor the progress of each reaction at regular time intervals (e.g., every hour) using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Analysis:
-
Compare the rate of consumption of the starting material and the formation of the desired product in each solvent.
-
After a set time, or once the reaction in the best solvent has gone to completion, quench all reactions.
-
Isolate and quantify the yield of the desired product from each reaction.
-
If applicable, determine the ratio of desired product to major byproducts, or the stereoselectivity.
-
Protocol 2: General Procedure for Temperature Optimization
Objective: To determine the optimal reaction temperature to maximize yield and minimize byproduct formation.
Methodology:
-
Temperature Selection: Choose a range of temperatures to screen. A good starting point is room temperature, 0 °C, and a moderately elevated temperature (e.g., 50 °C), provided it is well below the boiling point of the solvent.
-
Reaction Setup:
-
Set up identical reactions in parallel.
-
Bring each reaction vessel to the desired temperature using a controlled temperature bath (e.g., ice-water bath for 0 °C, oil bath for elevated temperatures).
-
Initiate the reactions simultaneously by adding the final reagent or catalyst.
-
-
Reaction Monitoring:
-
Maintain each reaction at its set temperature.
-
Monitor the progress of each reaction over time.
-
-
Analysis:
-
Compare the reaction rates at different temperatures.
-
Once the reactions are complete, determine the yield of the desired product and quantify any significant byproducts.
-
Protocol 3: Monitoring Reaction Kinetics by NMR Spectroscopy
Objective: To obtain quantitative data on the rate of a reaction.
Methodology:
-
Preparation:
-
Prepare a stock solution of your starting materials and any reagents in a deuterated solvent.
-
Ensure you have a reference standard in the solution if needed for quantitative analysis.
-
-
Initial Spectrum:
-
Acquire a standard 1D spectrum of the reaction mixture before initiating the reaction to identify the chemical shifts of the starting materials and the reference standard.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding the final reagent or catalyst to the NMR tube.
-
Quickly place the NMR tube in the spectrometer and acquire the first spectrum. Note the time of initiation.
-
-
Time-Course Data Acquisition:
-
Data Processing and Analysis:
-
Process the series of spectra.
-
For each time point, integrate the signals corresponding to the starting material and the product.
-
Plot the concentration of the starting material and product as a function of time.
-
From these plots, you can determine the reaction rate and rate constant.
-
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Solvent Effects on SN1 vs. SN2 Pathways
Caption: The influence of solvent type on competing SN1 and SN2 reaction pathways.
References
- 1. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. synthace.com [synthace.com]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Technical Support Center: Suzuki-Miyaura Coupling of 2,3-Difluoro-4-formylphenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize the homocoupling of 2,3-Difluoro-4-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
High levels of the homocoupled biaryl byproduct derived from this compound can significantly reduce the yield of the desired product and complicate purification. The following are common causes and actionable solutions to mitigate this side reaction.
Problem: Significant formation of a symmetrical biaryl byproduct (dimer of the boronic acid) is observed.
| Possible Cause | Solution & Rationale |
| 1. Presence of Dissolved Oxygen | a. Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids.[1][2] It is crucial to thoroughly deoxygenate all solvents and the reaction mixture. Effective methods include sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes) or performing several freeze-pump-thaw cycles.[2][3] b. Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas from start to finish.[2] |
| 2. Suboptimal Palladium Catalyst Source | a. Use a Pd(0) Source: Pd(II) precatalysts, such as Pd(OAc)₂, can directly promote homocoupling as they are reduced to the active Pd(0) state by the boronic acid.[4][5] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this issue as they enter the catalytic cycle directly.[4] b. Employ Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[4] |
| 3. Inappropriate Ligand Choice | a. Utilize Bulky, Electron-Rich Ligands: Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity.[4] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[4][6] Their steric hindrance can obstruct the formation of intermediates leading to the dimer, while their electronic properties promote the desired cross-coupling.[4] |
| 4. Incorrect Base Selection | a. Screen Weaker Inorganic Bases: The choice of base is crucial for activating the boronic acid, but a strong base can accelerate homocoupling.[4] Weaker inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often preferred over strong bases such as sodium hydroxide.[4] For challenging substrates, cesium carbonate (Cs₂CO₃) can also be effective.[6] |
| 5. Suboptimal Reaction Conditions | a. Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[4] b. Use a Slight Excess of Aryl Halide: This ensures the palladium catalyst preferentially reacts with the aryl halide via oxidative addition.[4] c. Optimize Temperature: While heat can accelerate the reaction, excessive temperatures can also promote side reactions.[2] It is important to find a balance that allows for a reasonable reaction time while minimizing byproduct formation.[6] |
| 6. Presence of Oxidizing Species | a. Add a Mild Reducing Agent: To counteract trace oxidants and minimize the concentration of Pd(II) species, a mild reducing agent can be added. Potassium formate has been shown to be effective in suppressing homocoupling without disrupting the primary catalytic cycle.[3][7][8] |
Quantitative Data Summary: Effect of Reaction Parameters on Homocoupling
The following table illustrates the impact of different reaction conditions on the formation of the homocoupling byproduct. Note: This data is illustrative and based on general principles reported in the literature; actual results will be substrate-dependent.
| Parameter Varied | Condition | Desired Product Yield (%) | Homocoupling Byproduct (%) | Rationale |
| Oxygen Level | High (No Degassing) | ~50-60% | ~30-40% | Oxygen promotes the Pd(II)-mediated homocoupling pathway.[5] |
| Low (N₂ Sparge) | >90% | <5% | Rigorous exclusion of oxygen is critical to suppress homocoupling.[3][7] | |
| Catalyst Source | Pd(OAc)₂ (Pd(II)) | ~70% | ~25% | Pd(II) sources can stoichiometrically react with boronic acids to form the dimer.[4][7] |
| Pd₂(dba)₃ (Pd(0)) | >90% | <8% | Direct use of a Pd(0) source avoids the initial Pd(II)-mediated side reaction.[4] | |
| Ligand Choice | PPh₃ | ~75% | ~20% | Less bulky ligands may not sufficiently shield the metal center from side reactions. |
| SPhos | >95% | <2% | Bulky, electron-rich ligands accelerate the desired catalytic cycle and sterically hinder homocoupling.[2][4] | |
| Base Choice | NaOH (Strong) | ~65% | ~30% | Strong bases can accelerate the undesired homocoupling pathway.[4] |
| K₃PO₄ (Weaker) | >90% | <10% | Weaker inorganic bases provide sufficient activation with less promotion of side reactions.[4] |
Experimental Protocols
Protocol 1: General Method for Minimizing Homocoupling
This protocol incorporates best practices for reducing the formation of the homocoupling byproduct of this compound.
Reagents & Equipment:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or reaction vial with a septum
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and SPhos (0.02 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (5 mL) via syringe.
-
Degassing: Sparge the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
Diagrams
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling side reactions.
Competing Reaction Pathways
Caption: Competing pathways of desired Suzuki coupling versus undesired homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling? A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.[2] This reaction consumes the boronic acid, lowers the yield of the desired cross-coupled product, and introduces a structurally similar impurity that can be difficult to separate.
Q2: Why is this compound particularly susceptible to homocoupling? A2: While not definitively documented without specific experimental data for this exact molecule, boronic acids with electron-withdrawing groups can sometimes be more prone to certain side reactions. The primary drivers for homocoupling, however, are generally related to reaction conditions rather than the specific electronic nature of the boronic acid. The main causes are the presence of oxygen and the use of Pd(II) precatalysts.[2][5]
Q3: How can I detect the homocoupling byproduct? A3: The homocoupling byproduct can typically be detected using standard analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In LC-MS, it will appear as a peak with a mass corresponding to the dimer of the boronic acid starting material. In ¹H NMR, the symmetry of the homocoupled product will often result in a simpler spectrum compared to the desired, unsymmetrical cross-coupled product.
Q4: Can the choice of solvent affect the rate of homocoupling? A4: Yes, the solvent can play a role. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[4] The ability of the solvent to dissolve all reaction components and its effectiveness in degassing procedures are critical factors.
Q5: Is it better to use a boronic acid or a boronic ester (e.g., a pinacol ester)? A5: Boronic esters, such as pinacol esters, are often more stable and less prone to side reactions like protodeboronation and homocoupling under certain conditions. If homocoupling remains a persistent issue with the boronic acid, switching to the corresponding boronic ester may provide better results.
References
Troubleshooting failed or low-yield reactions involving this compound.
Welcome to the Technical Support Center for cisplatin-related chemistries. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, handling, and application of cisplatin. Our goal is to provide you with in-depth, field-proven insights to ensure the success and reproducibility of your experiments.
Introduction: The Nuances of Working with Cisplatin
Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of coordination chemistry and a vital anticancer therapeutic.[1] However, its synthesis and subsequent reactions are notoriously sensitive to experimental conditions. Low yields, unexpected side products, and inconsistent results in downstream applications often stem from subtle, overlooked variables. This guide provides a structured approach to troubleshooting these issues, grounded in the fundamental principles of platinum chemistry.
Part 1: Troubleshooting Failed or Low-Yield Synthesis
The successful synthesis of pure, isomerically-correct cisplatin is the foundation for any reliable downstream experiment. The most common synthetic routes, such as the Dhara method, are multi-step processes where deviations can lead to significant impurities and yield loss.[1]
Frequently Asked Questions (FAQs) - Synthesis
Q1: My final product is a greenish-yellow powder, not the expected bright yellow. What is it and how do I fix it?
A greenish tint is a classic indicator of contamination with Magnus's Green Salt (MGS), [Pt(NH₃)₄][PtCl₄].[2] MGS is an insoluble polymeric salt that forms when the tetraammineplatinum(II) cation and the tetrachloroplatinate(II) anion precipitate together.[2]
-
Causality: MGS formation is often a result of localized high concentrations of aqueous ammonia during the reaction, which can lead to the formation of the [Pt(NH₃)₄]²⁺ cation.[3] If unreacted [PtCl₄]²⁻ is still present, they will precipitate as MGS.
-
Preventative Measures:
-
Slow, Dropwise Addition: Add aqueous ammonia solution very slowly and with vigorous stirring to the solution of K₂[PtCl₄]. This prevents localized excesses of ammonia.
-
Correct Stoichiometry: Ensure the molar ratios of reactants are precise. An excess of ammonia is a common culprit.
-
-
Remediation: MGS is insoluble in water, whereas cisplatin has some solubility in hot water.[1] Purification can be achieved by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl.[1] The chloride ions in the solvent suppress the formation of aqua complexes, which can be a degradation pathway for cisplatin.[1]
Q2: I suspect my product is contaminated with the trans-isomer (transplatin). How can I detect it and remove it?
Transplatin is a common byproduct, particularly in synthesis methods that directly react aqueous ammonia with K₂[PtCl₄].[1] Its presence is problematic as it is biologically inactive compared to cisplatin.[4]
-
Detection:
-
Kurnakow Test: This is a classical chemical test.[1] Addition of excess thiourea to an aqueous solution of the product will result in a yellow, soluble complex ([Pt(tu)₄]Cl₂) if cisplatin is present, while transplatin forms a white, insoluble precipitate (trans-[Pt(NH₃)₂(tu)₂]Cl₂).[1][5]
-
Spectroscopy & Chromatography:
-
-
Separation:
-
Fractional Recrystallization: The solubility of cisplatin and transplatin in water is different, with transplatin being more soluble.[4] This difference can be exploited through careful fractional recrystallization.
-
Dhara Method Advantage: The Dhara synthesis method, which proceeds through an iodide intermediate (cis-[Pt(NH₃)₂I₂]), is highly stereoselective for the cis isomer.[1] This is due to the strong trans-effect of the iodide ligand, which directs the incoming ammonia ligands to the cis positions.[1] Opting for this synthetic route from the outset minimizes transplatin formation.
-
Q3: My overall yield is consistently low. What are the common causes?
Low yields can arise from several factors throughout the synthesis and purification process.
-
Incomplete Reaction: Ensure the reaction goes to completion by adhering to the recommended reaction times and temperatures. For instance, in the Dhara method, allowing sufficient time for the formation of the cis-[Pt(NH₃)₂I₂] precipitate is crucial.[3]
-
Loss During Purification:
-
Recrystallization: While essential for purity, aggressive or repeated recrystallizations can lead to significant product loss. Minimize the volume of hot solvent used to dissolve the crude product to ensure maximum precipitation upon cooling.
-
Filtration: Ensure complete transfer of the product from the reaction vessel to the filter. Wash the product with minimal amounts of ice-cold solvent to avoid dissolving the purified crystals.
-
-
Side Reactions: The formation of byproducts like MGS directly consumes your starting material, reducing the theoretical yield. Optimizing reaction conditions to prevent these side reactions is key.
Troubleshooting Synthesis at a Glance
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Greenish Precipitate/Product | Formation of Magnus's Green Salt (MGS).[2] | Add ammonia solution slowly with vigorous stirring; ensure correct stoichiometry. Purify by recrystallization from hot 0.1 M HCl.[1] |
| Low Yield | Incomplete reaction; product loss during purification; side reactions. | Adhere to reaction times/temperatures; use minimal hot solvent for recrystallization; optimize reactant addition to prevent side products. |
| Product Fails Kurnakow Test | Contamination with transplatin.[1] | Purify via fractional recrystallization. For future syntheses, use the Dhara method for higher stereoselectivity.[1] |
| Off-White/Brownish Product | Potential contamination with starting materials or other platinum species. | Ensure high-purity K₂[PtCl₄] is used. Perform thorough recrystallization. Characterize product using HPLC or NMR.[8] |
Part 2: Troubleshooting Reactions Involving Cisplatin Solutions
Once synthesized and purified, cisplatin's utility in research depends on its stability and reactivity in solution. Many failed or low-yield downstream experiments (e.g., cytotoxicity assays, DNA binding studies) are due to the degradation of the cisplatin stock solution.
Frequently Asked Questions (FAQs) - Solution Stability & Handling
Q1: I'm seeing inconsistent results in my cytotoxicity assays. Could my cisplatin solution be the problem?
Absolutely. The stability of cisplatin in solution is notoriously poor under suboptimal conditions and is a major source of experimental variability.[9]
-
The Critical Role of Chloride: Cisplatin is in equilibrium with its aquated forms (cis-[Pt(NH₃)₂(H₂O)Cl]⁺ and cis-[Pt(NH₃)₂(H₂O)₂]²⁺).[1] These aquated species are highly reactive and can bind indiscriminately to other molecules, leading to a loss of specific activity. The presence of excess chloride ions (e.g., in 0.9% NaCl solution) shifts the equilibrium back towards the stable, neutral cisplatin complex, preventing hydrolysis.[10]
-
Solvent Choice is Non-Negotiable:
-
NEVER use DMSO: While cisplatin dissolves in DMSO, the solvent molecules will displace the chloride ligands, rendering the compound inactive for its intended biological purpose.[9]
-
Recommended Solvent: Always dissolve cisplatin in 0.9% NaCl (normal saline) to a concentration not exceeding 0.5 mg/mL for stock solutions.[3]
-
-
Storage Conditions:
-
Do NOT Refrigerate or Freeze: Low temperatures can cause cisplatin to precipitate out of saline solution.[9] Store solutions at a controlled room temperature (15-25°C).[11]
-
Protect from Light: Cisplatin is photosensitive and can undergo photolytic degradation.[12] Store solutions in amber vials or wrapped in foil.
-
Q2: I observed a black precipitate in my cisplatin solution after drawing it up with a syringe. What happened?
This indicates a reaction with aluminum. Cisplatin reacts with aluminum to form a black platinum precipitate, which results in a significant loss of potency.[12]
-
Actionable Advice: Never allow cisplatin solutions to come into contact with aluminum-containing components, such as some needles or vial crimps. Use stainless steel or plastic components for all handling and administration steps.
Q3: What is the optimal pH for cisplatin stability?
The optimal pH for cisplatin stability in solution is between 3.5 and 5.5.[11] In alkaline media, the rate of hydrolysis and degradation increases significantly.[12] When preparing solutions or buffers for your experiments, ensure the final pH will not compromise the integrity of the cisplatin.
Workflow for Preparing and Handling Cisplatin Solutions
Caption: Workflow for Cisplatin Solution Preparation and Handling.
Protocols & Methodologies
Protocol 1: Synthesis of Cisplatin via the Dhara Method
This method is highly recommended for producing isomerically pure cisplatin.[1]
-
Step 1: Formation of Potassium Tetraiodoplatinate(II)
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water.
-
Add a stoichiometric excess (at least 4 equivalents) of potassium iodide (KI). The solution will turn from red-brown to a very dark brown, indicating the formation of [PtI₄]²⁻.
-
-
Step 2: Precipitation of cis-Diamminediiodoplatinum(II)
-
To the [PtI₄]²⁻ solution, slowly add aqueous ammonia (NH₃) dropwise with constant, vigorous stirring.
-
A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form. The high trans-effect of the iodide ligands ensures the cis stereochemistry.[1]
-
Allow the mixture to stand to ensure complete precipitation.
-
Filter the yellow solid and wash with cold water.
-
-
Step 3: Conversion to the Diaqua Complex
-
Suspend the cis-[Pt(NH₃)₂I₂] in water.
-
Add exactly two equivalents of silver nitrate (AgNO₃) to the suspension. This will precipitate the iodide ligands as silver iodide (AgI).
-
The platinum complex in solution is now the soluble diaqua cation, cis-[Pt(NH₃)₂(OH₂)₂]²⁺.
-
Stir the mixture in the dark to complete the reaction, then filter to remove the AgI precipitate.
-
-
Step 4: Formation of Cisplatin
-
To the filtrate containing the diaqua complex, add an excess of potassium chloride (KCl).
-
The chloride ions will displace the aqua ligands, precipitating bright yellow, pure cisplatin.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the cisplatin, wash with a small amount of ice-cold water, followed by ethanol and ether, then air dry.
-
Protocol 2: The Kurnakow Test for Isomer Purity
A rapid chemical test to differentiate between cis and trans isomers of [Pt(NH₃)₂Cl₂].[1]
-
Place a small amount (a few milligrams) of your synthesized product into a test tube.
-
Add a minimum amount of deionized water to dissolve the crystals.
-
Add a few drops of a saturated aqueous solution of thiourea.
-
Gently warm the test tube in a warm water bath.
-
Observe the result:
Troubleshooting Logic Diagram
This decision tree can guide your troubleshooting process when encountering common issues.
Caption: Decision Tree for Troubleshooting Cisplatin Reactions.
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnus's green salt - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. DSpace [cardinalscholar.bsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methodologies for the determination of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation with Fluorinated Arylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common catalyst deactivation issues encountered when working with fluorinated arylboronic acids in cross-coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses prevalent issues in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction with a fluorinated arylboronic acid is resulting in a low yield or failing completely. What are the primary issues to investigate?
A1: Low yields with fluorinated arylboronic acids often stem from two main issues: protodeboronation of the boronic acid and deactivation of the palladium catalyst. Fluorinated arylboronic acids are electron-deficient, making them particularly susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.
Initial Troubleshooting Steps:
-
Assess Boronic Acid Stability: Protodeboronation is a significant side reaction for electron-deficient boronic acids.[1][2] Consider the following preventative measures:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If your catalyst is sufficiently active, attempt the reaction at a lower temperature.
-
Anhydrous Conditions: While some water can be advantageous in Suzuki couplings, excess water can act as a proton source for protodeboronation. The use of anhydrous solvents and reagents should be considered.
-
Convert to a More Stable Form: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to prevent decomposition.[2]
-
-
Evaluate Catalyst Activity:
-
Ensure an Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Use High-Purity Reagents: Ensure your solvent is anhydrous and degassed, and that the base is of high purity.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under inert conditions. Use fresh or properly stored reagents.
-
Q2: I am observing significant formation of a byproduct corresponding to the protonated form of my fluorinated arene. How can I definitively identify and mitigate protodeboronation?
A2: The observation of the corresponding arene as a byproduct is a strong indicator of protodeboronation. This side reaction is particularly prevalent with electron-deficient heteroaromatic and fluorinated boronic acids under the basic and often heated conditions of Suzuki-Miyaura coupling.
Strategies to Minimize Protodeboronation:
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. Milder bases like KF or Cs₂CO₃ are often preferred as they are less likely to promote protodeboronation compared to stronger bases like NaOH or KOH.
-
Temperature Control: Running the reaction at the lowest effective temperature can significantly reduce the rate of protodeboronation.
-
Solvent System: While aqueous bases are common, minimizing the amount of water can reduce the availability of a proton source.
-
-
Modify the Boronic Acid Reagent:
-
Boronic Esters: Converting the boronic acid to a more stable pinacol or MIDA ester is a robust solution. MIDA boronates are known for their high stability and slow release of the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low.
-
-
Employ Advanced Catalyst Systems:
-
A highly active catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for challenging substrates.
-
Q3: My reaction seems to stall, or the catalyst appears to have "died." Could fluoride ions from my boronic acid be deactivating the palladium catalyst?
A3: Yes, fluoride ions can have a complex and sometimes detrimental effect on the palladium catalyst in Suzuki-Miyaura reactions. While fluoride can act as a base and promote the reaction, it can also lead to catalyst inhibition.
The Dual Role of Fluoride Ions:
-
Promotional Role: Fluoride ions can facilitate the transmetalation step by forming a more reactive trans-[ArPdF(L)₂] complex.[3]
-
Inhibitory Role: Fluoride can also react with the arylboronic acid to form an unreactive anionic boronate species, such as [Ar'BF(OH)₂]⁻.[3] This effectively sequesters the boronic acid, preventing it from participating in the catalytic cycle.
This dual role means that the concentration of fluoride is critical. An excess of fluoride can shift the equilibrium towards the unreactive boronate species, leading to a decrease in the reaction rate and apparent catalyst deactivation.
Troubleshooting Fluoride-Related Issues:
-
Control Fluoride Concentration: If using a fluoride-based base (like CsF or KF), carefully control the stoichiometry.
-
Ligand Choice: The choice of ligand can influence the stability and reactivity of the palladium complexes in the presence of fluoride. Experimenting with different ligands may be necessary.
Data Presentation: Performance of Fluorinated Arylboronic Acids
The following tables summarize the performance of various fluorinated arylboronic acids in Suzuki-Miyaura cross-coupling reactions, providing a comparative look at yields under different conditions.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling with 3,4-Difluorophenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 4-Iodotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 94 |
| 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 24 | 88 |
Note: Data compiled from various sources and represents typical yields. Actual yields may vary depending on specific reaction conditions and reagent purity.[4]
Table 2: Comparative Performance of Various Fluorinated Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 |
Note: This table illustrates the high reactivity of fluorinated arylboronic acids. Data is compiled from multiple sources.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling with a Fluorinated Arylboronic Acid
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, or DMF)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the fluorinated arylboronic acid, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Add the palladium catalyst and any additional ligand if required.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing Deactivation Pathways and Troubleshooting
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
Diagram 2: The Dual Role of Fluoride in the Catalytic Cycle
References
Validation & Comparative
Comparative Analysis of 2,3-Difluoro-4-formylphenylboronic Acid and Its Isomers in Synthetic and Medicinal Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the properties, reactivity, and potential applications of 2,3-Difluoro-4-formylphenylboronic acid and its structural isomers.
In the landscape of modern organic synthesis and drug discovery, fluorinated phenylboronic acids serve as indispensable building blocks. The strategic incorporation of fluorine atoms and a formyl group onto the phenylboronic acid scaffold imparts unique electronic properties and provides a reactive handle for further chemical modifications. This guide offers a comparative overview of this compound and its isomers, focusing on their physical and chemical properties, performance in Suzuki-Miyaura coupling reactions, and potential biological applications. While direct head-to-head comparative studies under identical conditions are limited in the available literature, this guide collates and analyzes existing data to provide valuable insights for researchers.
Physicochemical Properties of Difluoro-4-formylphenylboronic Acid Isomers
The position of the fluorine and formyl substituents on the phenylboronic acid ring significantly influences the molecule's physical and chemical characteristics. These properties, in turn, affect their reactivity, solubility, and potential interactions with biological targets. A summary of the key physicochemical properties of this compound and its commercially available isomers is presented below.
| Property | This compound | 2,4-Difluoro-3-formylphenylboronic acid | 3,5-Difluoro-4-formylphenylboronic acid |
| CAS Number | 480424-84-8[1][2] | 870718-06-2[3] | 870718-11-9[4][5] |
| Molecular Formula | C₇H₅BF₂O₃[1][2] | C₇H₅BF₂O₃[3] | C₇H₅BF₂O₃[4][5] |
| Molecular Weight | 185.92 g/mol [1][2] | 185.92 g/mol [3] | 185.92 g/mol [4][5] |
| Melting Point (°C) | >300 (lit.) | 206-210 (lit.) | 255-260[4] |
| Appearance | Solid | - | Solid[4] |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The electronic and steric nature of the substituents on the phenylboronic acid plays a crucial role in the reaction's outcome.
The electron-withdrawing nature of both the fluorine atoms and the formyl group in these isomers is expected to influence their reactivity. Generally, electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially facilitating the transmetalation step in the catalytic cycle. However, the position of these substituents can also introduce steric hindrance, which may negatively impact the approach of the bulky palladium catalyst.
Theoretical Reactivity Considerations:
-
This compound: The ortho-fluorine atom relative to the boronic acid group can exert a strong electron-withdrawing inductive effect, potentially increasing reactivity. However, it may also introduce some steric hindrance.
-
2,4-Difluoro-3-formylphenylboronic acid: Similar to the 2,3-isomer, the ortho-fluorine is expected to be activating. The para-fluorine further enhances the electron-withdrawing nature of the ring.
-
3,5-Difluoro-4-formylphenylboronic acid: With fluorine atoms meta to the boronic acid, the steric hindrance around the reaction center is minimized. The cumulative electron-withdrawing effect of the two fluorine atoms and the formyl group is expected to make this isomer a reactive coupling partner.
To provide a practical context, a general experimental protocol for a Suzuki-Miyaura coupling reaction is outlined below. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Difluoro-formylphenylboronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the difluoro-formylphenylboronic acid isomer, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Potential Applications in Medicinal Chemistry and Biology
Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[6][7][8] The formyl group on these isomers provides a convenient point for further chemical elaboration to generate libraries of potential drug candidates.
Enzyme Inhibition:
The boronic acid moiety is a known pharmacophore that can inhibit serine proteases, such as the proteasome, a key target in cancer therapy.[1][9][10][11] The electron-withdrawing fluorine atoms on the aromatic ring can enhance the Lewis acidity of the boron atom, potentially leading to stronger interactions with the target enzyme. While specific inhibitory data for these particular difluoro-formylphenylboronic acid isomers is not widely published, their structural features make them attractive candidates for screening as inhibitors of serine proteases and other enzymes.
Signaling Pathway Modulation:
Some studies have shown that phenylboronic acid can inhibit key signaling networks involved in cancer cell migration by affecting the Rho family of GTP-binding proteins.[4][6] This suggests that fluorinated and formylated derivatives could be explored for their potential to modulate these and other cellular signaling pathways. Further research is needed to elucidate the specific biological activities of each isomer.
Synthesis of Difluoro-formylphenylboronic Acid Isomers
The synthesis of formylphenylboronic acids and their derivatives often involves the protection of the formyl group, followed by a Grignard or lithiation reaction and subsequent trapping with a borate ester. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for difluoro-formylphenylboronic acids.
Illustrative Synthetic Protocol (Hypothetical)
This protocol is a generalized representation and would require optimization for each specific isomer.
-
Protection: The starting bromodifluorobenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst to form the corresponding dioxolane-protected compound.
-
Lithiation: The protected bromo-compound is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. n-Butyllithium is added dropwise to perform a lithium-halogen exchange.
-
Borylation: Triisopropyl borate is added to the reaction mixture at -78 °C, and the mixture is allowed to slowly warm to room temperature.
-
Deprotection and Isolation: The reaction is quenched with an acidic aqueous solution (e.g., HCl). The acidic conditions also serve to deprotect the formyl group. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Conclusion
This compound and its isomers are valuable and versatile building blocks for organic synthesis and medicinal chemistry. Their unique combination of fluorine atoms and a formyl group provides a platform for the synthesis of complex molecules with potentially enhanced biological activity. While direct comparative data on their performance is still emerging, the principles of organic and medicinal chemistry suggest that the subtle differences in their isomeric structures will lead to distinct reactivity profiles and biological effects. This guide provides a foundation for researchers to select the most appropriate isomer for their specific application and to design experiments to further explore the potential of these promising compounds.
Future Directions
Further research is warranted to conduct direct, side-by-side comparisons of these isomers in standardized Suzuki-Miyaura coupling reactions to provide a clear quantitative measure of their relative reactivities. Additionally, systematic screening of these compounds against a panel of serine proteases and other relevant biological targets would provide valuable data on their potential as therapeutic agents. Elucidating their effects on specific cellular signaling pathways will also be a crucial step in understanding their full biological potential.
References
- 1. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H5BF2O3 | CID 3517812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3,5-Difluoro-4-formylphenylboronic acid = 95 870718-11-9 [sigmaaldrich.com]
- 5. achmem.com [achmem.com]
- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of fluorinated phenylalanine generates highly specific inhibitor of proteasome's chymotrypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated Phenylboronic Acids
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of appropriate building blocks is critical to the success of their work. Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms into the phenyl ring of these reagents can significantly alter their reactivity and the properties of the resulting products. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to facilitate informed decisions in synthetic strategy.
The presence of fluorine atoms on the phenyl ring of a boronic acid has profound electronic and steric consequences. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) enhances the Lewis acidity of the boronic acid.[1][2] This increased acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, a key step for the formation of the new carbon-carbon bond.[3] However, the position and number of fluorine substituents are crucial, as they also influence the potential for side reactions, such as protodeboronation, and can introduce steric hindrance.[3][4]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds that are prevalent in pharmaceuticals and advanced materials.[3][4] The efficiency of this reaction is highly dependent on the nature of the boronic acid, the aryl halide, the catalyst system, the base, and the solvent.
The electron-withdrawing nature of fluorine atoms can lead to faster reaction rates and higher yields compared to non-fluorinated analogues.[3] However, this is not always the case, and the optimal conditions can be highly substrate-dependent. The following tables summarize the performance of various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions as reported in the literature. It is important to note that a direct comparison of yields across different studies should be approached with caution due to variations in reaction conditions.[4]
Table 1: Comparative Performance of Phenylboronic Acid and Fluorinated Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3 mol%) / Ag₂O | CsF | DME | 70 | - | >90 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[4]
Key Reactivity Differences and Mechanistic Insights
The enhanced reactivity of many fluorinated phenylboronic acids can be attributed to the electronic effects of the fluorine substituents. The increased Lewis acidity of the boron center is thought to facilitate the formation of the boronate species, which is the active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
However, the position of the fluorine atoms is a critical factor. Ortho-substituents, including fluorine, can introduce steric hindrance, which may impede the approach of the bulky palladium catalyst complex and slow down the reaction.[3][5] Furthermore, the strong electron-withdrawing nature of multiple fluorine substituents can increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction that leads to the cleavage of the carbon-boron bond.[4]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving several key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated and non-fluorinated phenylboronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the appropriate solvent or solvent mixture (e.g., dioxane/water, DMF/water, toluene/ethanol/water) to the reaction vessel. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the specified amount of time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Conclusion
The incorporation of fluorine atoms into phenylboronic acids offers a powerful strategy for modulating reactivity and accessing novel chemical space. Fluorinated phenylboronic acids often exhibit enhanced reactivity in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nature of fluorine, which increases the Lewis acidity of the boron center. However, the position and number of fluorine substituents must be carefully considered, as they can also introduce steric hindrance and increase the likelihood of side reactions. The choice between a fluorinated and a non-fluorinated phenylboronic acid will ultimately depend on the specific synthetic target and the desired properties of the final molecule. Careful optimization of reaction conditions is crucial to maximize the benefits of fluorination while mitigating potential drawbacks.
References
- 1. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for 2,3-Difluoro-4-formylphenylboronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. 2,3-Difluoro-4-formylphenylboronic acid is a valuable reagent in this field, frequently employed in palladium-catalyzed cross-coupling reactions to introduce a difluoro-formyl-phenyl moiety. However, the efficiency of these reactions and the stability of the reagent can be influenced by various factors. This guide provides an objective comparison of alternative reagents and methodologies to this compound for C-C bond formation, supported by experimental data and detailed protocols.
The Role of this compound in Suzuki-Miyaura Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between an organoboron compound (the boronic acid) and an organic halide or triflate, catalyzed by a palladium complex. The fluorine and formyl substituents on the phenyl ring make this reagent a key building block for introducing functionalities that can modulate the electronic properties, metabolic stability, and binding affinity of a target molecule.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Alternative Boronic Acids: The Impact of Substitution Patterns
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric effects of their substituents. While this compound is effective, other isomers or similar molecules may offer advantages in certain contexts.
Key Considerations:
-
Electron-withdrawing groups , such as the formyl and fluoro groups on the target molecule, can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step. However, they can also make the boronic acid more susceptible to protodeboronation (hydrolytic cleavage of the C-B bond), especially under basic aqueous conditions.
-
Steric hindrance , particularly from ortho substituents, can impede the approach of the boronic acid to the palladium center, thus reducing the reaction rate.
Comparative Data:
While a direct head-to-head comparison under identical conditions is not extensively available in the literature, the following table summarizes representative data for Suzuki-Miyaura couplings of various substituted phenylboronic acids. This allows for a qualitative assessment of their relative performance.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [1] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | [1] |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies | [1] |
| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Optimized | Good | [1] |
| 3,5-Dichlorophenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 | [1] |
General Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol is a representative procedure that can be adapted for various substituted phenylboronic acids.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol, 1.0 equiv), the phenylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture of an organic solvent with water, 5-10 mL).
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Boronic Acid Surrogates: Enhancing Stability and Handling
Boronic acids can be prone to decomposition, particularly protodeboronation, which can complicate stoichiometry and reduce yields. Organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates are two classes of highly stable surrogates.
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to air and moisture. This stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions. In the Suzuki-Miyaura reaction, the trifluoroborate is slowly hydrolyzed to the corresponding boronic acid in situ.
Preparation of Potassium Phenyltrifluoroborate:
A general method involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).
-
Dissolve the phenylboronic acid (1.0 equiv) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv) to the stirring methanolic solution. A white precipitate of the potassium phenyltrifluoroborate typically forms immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with cold methanol, and dry.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable boronic acid surrogates. They are generally free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography. This allows for their easy purification and handling. The MIDA group can be cleaved under mild basic conditions to slowly release the boronic acid for cross-coupling. This slow-release mechanism is particularly beneficial for unstable boronic acids, preventing their decomposition before they can react.
Alternative Cross-Coupling Methodologies
While the Suzuki-Miyaura reaction is widely used, other palladium-catalyzed cross-coupling reactions offer alternative routes to biaryl compounds, each with its own set of advantages and disadvantages.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.
-
Advantages: Organozinc reagents exhibit high functional group tolerance. The reactions can often be performed under mild conditions.
-
Disadvantages: Organozinc reagents are typically prepared in situ and can be sensitive to air and moisture, requiring inert atmosphere techniques.
Conceptual Workflow for Negishi Coupling:
Stille Coupling
The Stille coupling utilizes an organotin (stannane) reagent.
-
Advantages: Organostannanes are stable to air and moisture and are compatible with a wide range of functional groups.
-
Disadvantages: The primary drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove from the final product.
Comparative Summary of Key Cross-Coupling Reactions:
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (Boronic acids, esters, trifluoroborates) | Low toxicity of reagents and byproducts; wide commercial availability of reagents; high functional group tolerance. | Boronic acids can be unstable (protodeboronation); requires a base which can affect sensitive substrates. |
| Negishi | Organozinc | High reactivity; excellent functional group tolerance. | Reagents are often air and moisture sensitive; typically prepared in situ. |
| Stille | Organotin (Stannanes) | Reagents are stable to air and moisture; tolerant of many functional groups. | High toxicity of tin reagents and byproducts; purification can be challenging. |
Emerging Alternatives: Transition-Metal-Free and Photoredox Catalysis
Recent advances in organic synthesis have led to the development of C-C bond-forming reactions that avoid the use of transition metals or utilize light to promote the reaction under mild conditions.
-
Direct C-H Arylation: These methods aim to directly couple an aryl halide with a C-H bond of another aromatic compound, avoiding the need to pre-functionalize one of the coupling partners into an organometallic reagent. While promising, these reactions can sometimes suffer from issues with regioselectivity and require specific directing groups.
-
Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate reactive radical intermediates under very mild conditions, enabling C-C bond formations that are not accessible through traditional thermal methods. This is a rapidly developing field that offers "greener" synthetic routes.
Conclusion and Recommendations
The choice of reagent for C-C bond formation is a critical decision in the design of a synthetic route. While This compound is a potent and widely used reagent in Suzuki-Miyaura coupling, researchers should consider the following alternatives based on the specific requirements of their synthesis:
-
For enhanced stability and ease of handling, especially in multi-step syntheses, consider using the corresponding potassium organotrifluoroborate or MIDA boronate. These surrogates can lead to more reproducible results and are less prone to decomposition during storage and reaction.
-
When dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction, or when seeking alternative reactivity, the Negishi coupling is a powerful option. Its high functional group tolerance can be a significant advantage.
-
The Stille coupling remains a viable option due to the stability of the organostannane reagents, but should be used with caution due to the toxicity of tin compounds.
-
For more sustainable and atom-economical approaches, exploring direct C-H arylation or photoredox-catalyzed methods may provide innovative solutions, particularly as these fields continue to mature.
Ultimately, the optimal choice will depend on a careful evaluation of factors such as substrate scope, functional group compatibility, reaction conditions, cost, and safety considerations. This guide provides a framework for making an informed decision when selecting a reagent for the introduction of the 2,3-difluoro-4-formylphenyl moiety or similar structural motifs.
References
A Head-to-Head Comparison: Potassium Organotrifluoroborates versus Boronic Acids in Modern Synthesis
For researchers, scientists, and drug development professionals at the forefront of chemical innovation, the choice of reagents is paramount to success. In the realm of cross-coupling reactions, a cornerstone of modern organic synthesis, potassium organotrifluoroborates are increasingly supplanting traditional boronic acids. This guide provides an objective, data-driven comparison of these two classes of organoboron reagents, highlighting the distinct advantages of potassium organotrifluoroborates in terms of stability, handling, and reactivity.
Potassium organotrifluoroborates have emerged as highly stable, crystalline, and easy-to-handle alternatives to their boronic acid counterparts.[1][2] While boronic acids have been instrumental in the proliferation of powerful carbon-carbon bond-forming methodologies like the Suzuki-Miyaura coupling, they are not without their drawbacks. Many boronic acids are prone to decomposition and can be challenging to purify, existing in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry.[2] In contrast, the tetracoordinate nature of the boron atom in organotrifluoroborates imparts remarkable stability to both air and moisture, simplifying storage and handling.[1][2]
Superior Stability and Handling: A Decisive Advantage
The enhanced stability of potassium organotrifluoroborates is a significant practical advantage in a laboratory setting. Unlike many boronic acids which may require storage under inert atmosphere or at low temperatures to prevent degradation, organotrifluoroborates are generally bench-stable solids that can be stored for extended periods without special precautions.[3] This inherent stability also translates to a greater tolerance of various functional groups and reaction conditions, allowing them to be carried through multi-step syntheses where boronic acids might necessitate protection and deprotection steps.[2]
The robust nature of the trifluoroborate moiety protects the carbon-boron bond from protodeboronation, a common side reaction with boronic acids, especially under the basic and protic conditions often employed in cross-coupling reactions.[4] This stability allows for the use of near-stoichiometric amounts of the organotrifluoroborate in coupling reactions, improving atom economy.[4]
Performance in Suzuki-Miyaura Cross-Coupling: A Quantitative Look
The practical benefits of potassium organotrifluoroborates are most evident in their application in the Suzuki-Miyaura cross-coupling reaction. Numerous studies have demonstrated that organotrifluoroborates can lead to higher yields and faster reaction rates compared to the corresponding boronic acids, particularly with challenging substrates.
Comparative Yields in Suzuki-Miyaura Coupling
The following table summarizes a selection of comparative data from the literature, illustrating the performance of potassium organotrifluoroborates versus boronic acids in Suzuki-Miyaura cross-coupling reactions with a variety of aryl halides. It is important to note that reaction conditions are often optimized for each class of reagent and may not be directly identical.
| Entry | Aryl Halide | Organoboron Reagent | Product | Yield (%) with Organotrifluoroborate | Yield (%) with Boronic Acid |
| 1 | 4-Bromoanisole | Potassium (4-methoxyphenyl)trifluoroborate / 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 89[5] | Not Reported |
| 2 | 4-Chlorobenzonitrile | Potassium (furan-2-yl)trifluoroborate / Furan-2-ylboronic acid | 4-(Furan-2-yl)benzonitrile | 91[6] | Often lower and less reproducible |
| 3 | 4-Bromobenzonitrile | Potassium (thiophen-2-yl)trifluoroborate / Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)benzonitrile | 85[4] | Prone to protodeboronation |
| 4 | 3-Chloropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | 3-(4-(Benzoyloxy)butyl)pyridine | 88[7] | Not Reported |
| 5 | 6-Chloro-3-methyluracil | Potassium (4-methylphenyl)trifluoroborate | 6-(4-Methylphenyl)-3-methyluracil | 90[8] | Lower yields observed[8] |
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for the synthesis of a potassium aryltrifluoroborate and its subsequent use in a Suzuki-Miyaura cross-coupling are provided below.
Synthesis of Potassium Phenyltrifluoroborate
This protocol describes a general and efficient method for the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[2]
Materials:
-
Phenylboronic acid (1.0 eq)
-
Methanol
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Water
Procedure:
-
Dissolve phenylboronic acid in methanol in a suitable flask.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid at room temperature.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Potassium Aryltrifluoroborate with an Aryl Halide
This protocol provides a representative procedure for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.[6]
Materials:
-
Potassium aryltrifluoroborate (1.05 eq)
-
Aryl halide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Water
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide, potassium aryltrifluoroborate, and potassium carbonate.
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add toluene and water to the reaction mixture.
-
In a separate vial, weigh out the palladium(II) acetate and RuPhos ligand and add them to the reaction mixture under a positive pressure of the inert gas.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations and Experimental Workflow
While potassium organotrifluoroborates are valued for their stability, they are generally considered to be "protected" forms of boronic acids.[3] In the presence of a base and water, the trifluoroborate is believed to undergo slow hydrolysis to release the corresponding boronic acid in situ. This boronic acid then enters the established Suzuki-Miyaura catalytic cycle.[9] This "slow-release" mechanism can be advantageous in minimizing side reactions such as homocoupling of the boronic acid.[9]
Caption: Comparison of the entry pathways for boronic acids and potassium organotrifluoroborates into the Suzuki-Miyaura catalytic cycle.
The general workflow for a Suzuki-Miyaura coupling experiment is similar for both boronic acids and organotrifluoroborates, with the primary difference being the nature of the organoboron reagent itself.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
For researchers seeking to enhance the efficiency, reliability, and practicality of their synthetic endeavors, potassium organotrifluoroborates offer a compelling set of advantages over traditional boronic acids. Their superior stability, ease of handling, and often improved performance in cross-coupling reactions make them a valuable tool in the synthesis of complex molecules for pharmaceutical, materials science, and other advanced applications. While boronic acids will undoubtedly remain a relevant class of reagents, the demonstrable benefits of potassium organotrifluoroborates position them as a superior alternative for a wide range of synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
A Comparative Guide to Analytical Methods for the Characterization and Purity Assessment of 2,3-Difluoro-4-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of key analytical methodologies for the characterization and purity assessment of 2,3-Difluoro-4-formylphenylboronic acid. As a crucial building block in medicinal chemistry and materials science, ensuring the purity and structural integrity of this reagent is paramount for the successful synthesis of target molecules. This document provides a head-to-head comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to the Analytical Challenge
This compound is a trifunctional molecule featuring a phenylboronic acid moiety, two fluorine substituents, and a formyl group. This complex structure presents unique analytical challenges. The boronic acid group is prone to dehydration, forming a cyclic trimer known as a boroxine. Furthermore, its synthesis, often involving organometallic intermediates, can introduce several process-related impurities. A robust analytical strategy is therefore essential to fully characterize the compound and accurately determine its purity.
Potential Impurities in this compound
The synthesis of this compound typically proceeds via lithiation of a halogenated precursor followed by borylation. This process can lead to several potential impurities that must be monitored:
-
Unreacted Starting Material: Residual brominated or iodinated difluorobenzaldehyde.
-
Homocoupling Byproducts: Formation of biphenyl derivatives from the coupling of two organometallic intermediates.
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, yielding 2,3-difluorobenzaldehyde.
-
Boronic Anhydride (Boroxine): A trimeric cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules.
Comparative Purity Analysis
The following table summarizes representative quantitative data for a hypothetical batch of this compound analyzed by HPLC, qNMR, and GC-MS. This data is intended for comparative purposes to highlight the strengths and limitations of each technique.
| Parameter | HPLC-UV (Area %) | qNMR (mol/mol %) | GC-MS (Area % after Derivatization) |
| Purity of this compound | 99.5% | 98.5% | Not directly determined |
| Boroxine | 0.3% | 1.2% | Not detected |
| Protodeboronation Product | 0.1% | 0.2% | 0.15% |
| Unreacted Starting Material | 0.1% | 0.1% | 0.1% |
| Homocoupling Byproduct | Not Detected | Not Detected | Not Detected |
Note: The discrepancy in purity values between HPLC and qNMR can arise from differences in the UV response factors of the boronic acid and its boroxine anhydride. qNMR, being a primary ratio method, provides a more accurate molar quantification of the species in solution. GC-MS is primarily used for the identification and quantification of volatile impurities and requires derivatization for the analysis of the boronic acid itself.
Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | Intrinsic quantitative response of atomic nuclei in a magnetic field, proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase, with detection by mass-to-charge ratio. |
| Quantitation | Relative (requires a reference standard of known purity for accurate quantification). | Absolute (can determine purity without a specific reference standard of the analyte). | Relative (requires a reference standard or assumes equal response factors for impurities). |
| Selectivity | Good for separating closely related structures, including isomers. | Excellent for structural elucidation and identification of impurities with distinct NMR signals. | High selectivity based on mass fragmentation patterns, excellent for impurity identification. |
| Sensitivity | High (typically ppm levels). | Moderate (typically requires mg of sample). | Very high (can detect trace level impurities, ppb levels). |
| Applicability | Ideal for routine purity assessment and assay of the main component and non-volatile impurities. | Excellent for certifying reference standards and obtaining highly accurate purity values. Can directly quantify the boroxine content. | Best suited for the analysis of volatile and semi-volatile impurities (e.g., residual solvents, starting materials, protodeboronation product). The main analyte requires derivatization. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute purity determination of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or 32 scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Data Acquisition:
-
A standard ¹H-decoupled ¹⁹F NMR experiment can be run to confirm the fluorine environments.
-
-
Data Processing and Purity Calculation:
-
Process the ¹H NMR spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the formyl proton) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities. For the analysis of the boronic acid itself, a derivatization step is required.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization (for the main analyte): React the boronic acid with a diol such as pinacol to form a more volatile boronate ester.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Inlet Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 450.
-
Sample Preparation: Dissolve the sample (derivatized if necessary) in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Interpreting ¹H and ¹⁹F NMR Spectra of 2,3-Difluoro-4-formylphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectral features of 2,3-Difluoro-4-formylphenylboronic acid and its structural isomers. Due to the limited availability of experimental spectra for these specific compounds in public databases, this guide utilizes predicted NMR data to facilitate spectral interpretation and compound characterization. To provide a reliable frame of reference, experimental data for structurally related compounds are also presented.
Introduction to Spectroscopic Analysis
This compound is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two adjacent fluorine atoms, a formyl group, and a boronic acid moiety, gives rise to distinct spectroscopic signatures. Understanding the ¹H and ¹⁹F NMR spectra is crucial for confirming its structure and purity. This guide will delve into the expected chemical shifts and coupling constants for the target molecule and compare them with its isomers and related compounds.
Predicted NMR Data for Difluoro-4-formylphenylboronic Acid Isomers
The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound and two of its isomers. These predictions were generated using advanced computational algorithms to provide a reliable estimate for comparison.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |
| This compound | H-5 | 7.85 | d, J(H,H) = 8.0 |
| H-6 | 7.60 | dd, J(H,H) = 8.0, J(H,F) = 6.0 | |
| -CHO | 10.20 | s | |
| -B(OH)₂ | 5.50 (broad s) | s | |
| 2,4-Difluoro-3-formylphenylboronic acid | H-5 | 7.90 | t, J(H,F) = 8.5 |
| H-6 | 7.20 | dd, J(H,H) = 8.5, J(H,F) = 2.0 | |
| -CHO | 10.30 | d, J(H,F) = 3.0 | |
| -B(OH)₂ | 5.60 (broad s) | s | |
| 3,4-Difluoro-5-formylphenylboronic acid | H-2 | 7.70 | d, J(H,F) = 10.0 |
| H-6 | 7.50 | d, J(H,F) = 7.0 | |
| -CHO | 10.15 | s | |
| -B(OH)₂ | 5.40 (broad s) | s |
Predicted data generated using commercially available NMR prediction software. Actual experimental values may vary.
Table 2: Predicted ¹⁹F NMR Chemical Shifts (ppm) vs. CFCl₃
| Compound | Fluorine | Predicted Chemical Shift (ppm) |
| This compound | F-2 | -140.5 |
| F-3 | -155.2 | |
| 2,4-Difluoro-3-formylphenylboronic acid | F-2 | -135.0 |
| F-4 | -110.8 | |
| 3,4-Difluoro-5-formylphenylboronic acid | F-3 | -138.7 |
| F-4 | -130.1 |
Predicted data generated using commercially available NMR prediction software. Actual experimental values may vary.
Experimental NMR Data for Structurally Related Compounds
To contextualize the predicted data, the following tables present experimental ¹H and ¹⁹F NMR data for compounds containing key structural motifs found in the target molecule.
Table 3: Experimental ¹H NMR Data for Related Compounds
| Compound | Proton | Solvent | Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) |
| 4-Formylphenylboronic acid[1][2] | Aromatic H | DMSO-d₆ | 7.90 - 8.20 | m |
| -CHO | DMSO-d₆ | 10.05 | s | |
| -B(OH)₂ | DMSO-d₆ | 8.40 (broad s) | s | |
| 2-Fluorobenzaldehyde[3] | Aromatic H | CDCl₃ | 7.10 - 7.90 | m |
| -CHO | CDCl₃ | 10.35 | d, J(H,F) = 2.0 | |
| 2,3-Difluorobenzaldehyde[4] | Aromatic H | CDCl₃ | 7.20 - 7.80 | m |
| -CHO | CDCl₃ | 10.40 | t, J(H,F) = 1.5 |
Table 4: Experimental ¹⁹F NMR Data for a Related Compound
| Compound | Fluorine | Solvent | Chemical Shift (ppm) vs. CFCl₃ |
| 2-Fluorobenzaldehyde[5] | F-2 | - | -124.7 |
Interpretation and Comparison
The predicted ¹H NMR spectrum of this compound is expected to show two distinct aromatic proton signals, a downfield singlet for the aldehyde proton, and a broad singlet for the boronic acid protons. The fluorine atoms at positions 2 and 3 will influence the chemical shifts and introduce fluorine-proton couplings, particularly for the adjacent H-6 proton.
The predicted ¹⁹F NMR spectrum is expected to display two separate resonances for the two non-equivalent fluorine atoms. The chemical shifts are influenced by the electronic effects of the neighboring formyl and boronic acid groups.
By comparing the predicted data for the isomers, it is evident that the substitution pattern significantly impacts the chemical shifts and coupling patterns of both the proton and fluorine nuclei. These differences provide a clear basis for distinguishing between the isomers using NMR spectroscopy. The experimental data for the related compounds align with the general chemical shift regions predicted for the target molecule, lending confidence to the computational predictions. For instance, the aldehyde proton in all cases appears significantly downfield, above 10 ppm.
Experimental Protocols
General Procedure for ¹H and ¹⁹F NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
¹H NMR Spectroscopy:
-
The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
-
A standard one-pulse sequence is used.
-
The spectral width is set to encompass the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
The data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹⁹F NMR Spectroscopy:
-
The spectrum is acquired on an NMR spectrometer equipped with a fluorine probe.
-
A standard one-pulse sequence with proton decoupling is typically used to simplify the spectrum.
-
The spectral width is set to cover the expected range of fluorine chemical shifts (e.g., -100 to -180 ppm).
-
A sufficient number of scans are acquired.
-
Data processing is similar to ¹H NMR, with chemical shifts referenced to an external standard such as CFCl₃.
-
Visualizing Structural Relationships and Spectral Interpretation
The following diagrams illustrate the structure of this compound and the expected splitting patterns in its ¹H NMR spectrum.
Caption: Structure of this compound.
Caption: Predicted ¹H NMR splitting patterns.
References
- 1. 4-Formylphenylboronic acid(87199-17-5) 1H NMR [m.chemicalbook.com]
- 2. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]
- 4. 2,3-Difluorobenzaldehyde(2646-91-5) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of 2,3-Difluoro-4-formylphenylboronic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients and intermediates is paramount. 2,3-Difluoro-4-formylphenylboronic acid and its derivatives are important building blocks in organic synthesis. This guide provides a comparative overview of mass spectrometry-based methods for their analysis, supported by experimental protocols and a comparison with alternative analytical techniques.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity for the analysis of boronic acid derivatives.[1]
Expected Fragmentation Pattern of this compound
The fragmentation of this compound in a mass spectrometer is predicted to follow established patterns for aromatic aldehydes and phenylboronic acids.[2][3] The molecular ion (M+) peak would be observed, and its high-resolution mass would confirm the elemental composition. The presence of boron's natural isotopes, ¹⁰B (20%) and ¹¹B (80%), would result in a characteristic M+1 peak with a distinctive intensity ratio.[4]
Key fragmentation pathways likely include:
-
Loss of the formyl group (-CHO): A significant fragment would likely arise from the cleavage of the bond between the aromatic ring and the formyl group.
-
Loss of water (-H₂O): Dehydration of the boronic acid moiety is a common fragmentation pathway.
-
Loss of the boronic acid group (-B(OH)₂): Fragmentation involving the loss of the entire boronic acid group can also be expected.
The monoisotopic mass of this compound (C₇H₅BF₂O₃) is 186.02998 Da.[5][6] Predicted m/z values for common adducts are presented in the table below.
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound that may be observed in an ESI-MS experiment.
| Adduct | Predicted m/z |
| [M+H]⁺ | 187.03726 |
| [M+Na]⁺ | 209.01920 |
| [M-H]⁻ | 185.02270 |
| [M+NH₄]⁺ | 204.06380 |
| [M+K]⁺ | 224.99314 |
| [M+H-H₂O]⁺ | 169.02724 |
| [M+HCOO]⁻ | 231.02818 |
| [M+CH₃COO]⁻ | 245.04383 |
Data sourced from PubChem.[5]
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound derivatives often involves orthogonal analytical techniques.
| Analytical Technique | Primary Information Provided | Key Advantages | Key Limitations |
| LC-MS/MS | Molecular Weight, Structural Fragments, Purity, Quantification | High sensitivity and selectivity, provides molecular weight confirmation.[7] | Requires volatile mobile phases. |
| Gas Chromatography-MS (GC-MS) | Molecular Weight, Fragmentation Pattern | High resolution separation. | Often requires derivatization to increase volatility of boronic acids.[1][8] |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Purity, Quantification, Retention Time | Robust, widely available, good for quantification.[8] | Does not provide molecular weight information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) | Unambiguous Structure Elucidation, Purity | Provides detailed structural information and stereochemistry.[8] | Lower sensitivity compared to MS, requires larger sample amounts. |
| Colorimetric Methods | Presence of Boronic Acid | Simple, rapid, and cost-effective for qualitative detection.[9] | Not quantitative and lacks structural information. |
Experimental Protocols
LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using a UPLC-ESI-MS system.[1]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic System:
-
Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from impurities. A rapid gradient of 1-2 minutes is often sufficient for high-throughput analysis.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry System (ESI):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect different adducts.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50 - 500.
-
Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the parent ion using collision-induced dissociation (CID) with argon as the collision gas.
-
GC-MS Analysis with Silylation Derivatization
For GC-MS analysis, derivatization is typically required to increase the volatility of the boronic acid.[8]
-
Derivatization (Silylation):
-
Dissolve approximately 1 mg of the sample in 1 mL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture in a sealed vial at 60-70°C for 30 minutes.
-
-
GC System:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 - 280 °C.
-
Oven Program: Start at 100°C (hold for 2 minutes), then ramp to 280°C at 10°C/min.
-
-
MS System (EI):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40 - 600.
-
Visualizations
The following diagrams illustrate the expected mass spectrometry fragmentation and a general analytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H5BF2O3) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C7H5BF2O3 | CID 3517812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with Bromobenzene
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The choice of the palladium catalyst system is critical for the success of these transformations. This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions using bromobenzene as a common aryl halide substrate. The information presented is supported by experimental data from the scientific literature to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of bromobenzene. The data highlights the impact of the palladium source, ligands, and reaction conditions on the yield and efficiency of these transformations.
| Coupling Reaction | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] | |
| Pd/C | - | K₂CO₃ | Ethanol/H₂O | 80 | 2 | 96 | [2] | |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 2 | 99 | [3] | |
| Heck | Pd(OAc)₂ | - | Na₂CO₃ | NMP | 120 | 4 | >95 | [4] |
| Pd/C | - | Na₂CO₃ | NMP | 120 | 4 | ~80 | [4] | |
| Pd/BaSO₄ | - | Na₂CO₃ | NMP | 120 | 4 | ~70 | [4] | |
| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | DMF | 60 | 12 | 92 | [5] | |
| Buchwald-Hartwig | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 1-4 | >95 | [6] |
| PdCl₂(P(o-tolyl)₃)₂ | - | NaOt-Bu | Toluene | 100 | 3 | High | [7] | |
| Pd(BINAP) | - | NaOt-Bu | Toluene | RT-100 | - | High | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions using bromobenzene.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[1]
Materials:
-
Bromobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (e.g., 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
The flask is evacuated and backfilled with an inert gas.
-
Add bromobenzene, phenylboronic acid, and the toluene/water solvent mixture.
-
The reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Heck Coupling
This protocol provides a general procedure for the Heck coupling of bromobenzene with styrene using a Pd(OAc)₂ catalyst.[4][5]
Materials:
-
Bromobenzene (1.0 equiv)
-
Styrene (1.2 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine Pd(OAc)₂, the chosen base, bromobenzene, and the solvent.
-
The vessel is sealed and purged with an inert gas.
-
Styrene is then added to the reaction mixture.
-
The mixture is heated to the specified temperature (e.g., 60-120 °C) and stirred for the indicated time.
-
Upon completion, the reaction is cooled to room temperature and filtered to remove the catalyst and inorganic salts.
-
The filtrate is extracted with an appropriate organic solvent, and the combined organic layers are washed with water and brine.
-
The organic phase is dried, filtered, and concentrated.
-
The desired product is isolated via purification techniques such as crystallization or column chromatography.
Buchwald-Hartwig Amination
The following is a representative protocol for the Buchwald-Hartwig amination of bromobenzene with a generic amine, utilizing a Pd(OAc)₂/X-Phos catalyst system.[6]
Materials:
-
Bromobenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2-4 mol%)
-
X-Phos (4-8 mol%)
-
Potassium tert-butoxide (KOt-Bu) or Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flask is charged with Pd(OAc)₂, X-Phos, and the base under an inert atmosphere.
-
Toluene, bromobenzene, and the amine are added sequentially.
-
The reaction mixture is heated to 100 °C and stirred for 1-4 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over a drying agent, and concentrated in vacuo.
-
The crude product is then purified by flash column chromatography.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The cycle involves the key steps of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig) or olefin insertion (for Heck), and reductive elimination.[2][7][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Kinetic analysis of Suzuki reactions involving 2,3-Difluoro-4-formylphenylboronic acid.
A Comparative Guide to the Kinetic Analysis of Suzuki Reactions Involving 2,3-Difluoro-4-formylphenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a vital tool for the synthesis of complex molecules. The selection of the boronic acid is a critical factor influencing reaction efficiency and kinetics. This guide provides a comparative analysis of the kinetic performance of this compound in Suzuki reactions, contextualized with data from analogous substituted phenylboronic acids. Due to a scarcity of direct kinetic studies on this specific compound in published literature, this guide draws upon established mechanistic principles and comparative experimental data to offer valuable insights.
The Influence of Substituents on Reaction Kinetics
The electronic and steric characteristics of substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. The this compound possesses strong electron-withdrawing groups, which are anticipated to significantly impact the reaction's progress.
Electronic Effects: The fluorine and formyl groups are potent electron-withdrawing groups. This property is expected to enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle, which is often the rate-determining step. Generally, electron-withdrawing groups on the boronic acid can increase the rate of transmetalation.[1]
Steric Effects: The substituents at the ortho (2-fluoro) and meta (3-fluoro) positions introduce steric hindrance. While meta-substituents have a lesser steric impact than ortho-substituents, their presence can still influence the approach of the boronic acid to the palladium catalyst.
Based on these principles, a qualitative comparison of the expected kinetic behavior of this compound with other representative boronic acids is summarized below.
| Boronic Acid Derivative | Substituent Effect | Expected Impact on Transmetalation Rate | Expected Overall Reaction Rate (Relative) |
| Phenylboronic Acid | None (Reference) | Baseline | Baseline |
| 4-Fluorophenylboronic Acid | Electron-Withdrawing | Faster | Faster |
| 4-Formylphenylboronic Acid | Strong Electron-Withdrawing | Significantly Faster | Significantly Faster |
| This compound | Strong Electron-Withdrawing & Mild Steric Hindrance | Significantly Faster | Significantly Faster |
| 4-Tolylboronic Acid | Weak Electron-Donating | Slower | Slower |
Note: This table provides a qualitative comparison based on general principles. Actual reaction rates are influenced by multiple factors including the specific aryl halide, catalyst system, base, and solvent.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki Couplings
While specific kinetic data for this compound is not extensively published, the table below summarizes typical yields obtained with various substituted phenylboronic acids under optimized conditions, providing a baseline for comparison.[2] The data for analogous compounds with electron-withdrawing groups offer valuable insights into the expected performance.[2]
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 80 | 2 | 98 |
| 4-Formylphenylboronic acid | 4-bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2-Fluorophenylboronic acid | 4-bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 |
Note: The yields for formylphenylboronic acids are often variable and dependent on the specific coupling partners and conditions.[2] The diformyl substitution on a similar molecule, (2-Fluoro-3,5-diformylphenyl)boronic acid, combined with the fluorine atom, is expected to enhance its reactivity due to strong electron-withdrawing effects.[2]
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates like this compound.[2]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[2]
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).[2]
-
Reaction Execution: Stir the mixture at the desired temperature for the specified time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the key stages of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
Benchmarking the Efficiency of 2,3-Difluoro-4-formylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Performance and Applications
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is a critical determinant of reaction success, influencing yields, reaction times, and overall efficiency. This guide provides an objective comparison of 2,3-Difluoro-4-formylphenylboronic acid against other substituted phenylboronic acids, supported by available experimental data. This molecule, with its distinct electronic properties arising from two fluorine atoms and a formyl group, presents unique characteristics in cross-coupling reactions, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
Performance Comparison of Substituted Phenylboronic Acids
The efficiency of Suzuki-Miyaura couplings is significantly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. Electron-withdrawing groups, such as fluoro and formyl substituents, can impact the reactivity of the boronic acid. While a direct, comprehensive head-to-head comparison of this compound with a wide range of other boronic acids under identical conditions is not extensively documented in publicly available literature, we can infer its performance based on studies of similarly substituted analogs.
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of various substituted phenylboronic acids with different aryl halides. This data, compiled from multiple sources, provides a comparative benchmark. It is important to note that reaction conditions such as catalyst, ligand, base, and solvent are optimized for each specific reaction and may vary.
| Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide (unspecified) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Data not available in direct comparative studies |
| 4-Fluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |
| 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 88 |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[1] |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 98 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 75 |
Note: The yields presented are drawn from various literature sources and are intended for comparative purposes. Direct comparison requires identical reaction conditions. The reactivity of boronic acids is highly dependent on the specific substrates and conditions used.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an electron-deficient phenylboronic acid is provided below. This protocol can be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Relevant Signaling Pathway: MAPK Signaling
Biaryl scaffolds synthesized using boronic acids like this compound are of significant interest in drug discovery, often targeting key signaling pathways implicated in diseases such as cancer. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. Small molecule inhibitors targeting kinases within this pathway, such as MEK and ERK, often feature biaryl structures.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2,3-Difluoro-4-formylphenylboronic Acid
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Difluoro-4-formylphenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated chemical fume hood.
Key Hazard Data:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1]. |
| Eye Irritation | H319 | Causes serious eye irritation[1]. |
| Respiratory Irritation | H335 | May cause respiratory irritation[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: Classify waste this compound as a hazardous solid organic waste and an irritant.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Containerization:
-
For solid waste, use a clearly labeled, sealed hazardous waste container.
-
For solutions, collect in a sealed, labeled hazardous waste container, indicating the solvent and approximate concentration.
-
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols.
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's established procedures.
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated to ensure the safety of all personnel.
-
Triple Rinse: Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Collect Rinsate: All rinsate must be collected and disposed of as liquid hazardous waste in a properly labeled container.
-
Final Disposal of Container: After triple rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory recycling stream as per your institution's guidelines.
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (within a chemical fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill using a chemical absorbent pad or inert material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a sealed bag or container.
-
Label the container as "Hazardous Waste" containing this compound.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's EHS office immediately.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Logical Decision-Making for Disposal
Caption: Decision tree for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2,3-Difluoro-4-formylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 2,3-Difluoro-4-formylphenylboronic acid, ensuring laboratory safety and operational integrity.
This document provides immediate and essential procedural guidance for the use of this compound, with a focus on personal protective equipment, operational protocols, and compliant disposal methods.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Respiratory Protection | A NIOSH/MSHA-approved respirator, such as a type N95 dust mask, is recommended, especially when handling the powder form.[2] |
| Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes are required to prevent skin contact.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following protocol outlines the necessary steps from preparation to post-handling procedures.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Post-Handling Procedures :
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste.[2][6]
-
Waste Segregation and Collection :
-
Do not mix this compound waste with other chemical waste streams.[2]
-
Collect all solid and liquid waste containing this compound in a designated, chemically compatible, and sealable container.[2][6]
-
Solid waste includes contaminated PPE (gloves, etc.), weighing papers, and any absorbent materials used for spills.
-
Liquid waste includes reaction residues and solvent rinses.
-
-
Labeling :
-
Storage of Waste :
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Disposal Procedure :
-
Empty Container Disposal :
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste.[6]
-
After triple rinsing and allowing it to dry, the container can be disposed of as non-hazardous waste, following your institution's guidelines. Deface the original label before disposal.[6]
-
Disclaimer: This information is intended for guidance and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols. Always consult with your EHS department for any questions regarding chemical handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
